molecular formula C11H21N B1470329 N-methylspiro[4.5]decan-8-amine CAS No. 1545390-29-1

N-methylspiro[4.5]decan-8-amine

カタログ番号: B1470329
CAS番号: 1545390-29-1
分子量: 167.29 g/mol
InChIキー: CXQUSJJELJXQLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methylspiro[4.5]decan-8-amine is a useful research compound. Its molecular formula is C11H21N and its molecular weight is 167.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methylspiro[4.5]decan-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylspiro[4.5]decan-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1545390-29-1

分子式

C11H21N

分子量

167.29 g/mol

IUPAC名

N-methylspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21N/c1-12-10-4-8-11(9-5-10)6-2-3-7-11/h10,12H,2-9H2,1H3

InChIキー

CXQUSJJELJXQLL-UHFFFAOYSA-N

SMILES

CNC1CCC2(CCCC2)CC1

正規SMILES

CNC1CCC2(CCCC2)CC1

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to N-methylspiro[4.5]decan-8-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. Among these, spirocyclic compounds have garnered considerable attention.[1] Their inherent three-dimensional and rigid conformation provides a unique structural framework that can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates.[2][3] The spiro[4.5]decane core, in particular, represents a versatile scaffold found in a number of natural products and has been explored for its therapeutic potential.[4] This guide focuses on a specific derivative, N-methylspiro[4.5]decan-8-amine (CAS 2097967-05-8), providing a comprehensive overview of its properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals. While direct experimental data for this specific molecule is limited, this guide will draw upon established chemical principles and data from closely related analogues to provide a robust technical profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For N-methylspiro[4.5]decan-8-amine, we can infer its likely characteristics by examining computed data for the parent compound and its immediate precursor. It is important to note that this compound is often supplied as a hydrochloride salt, which would significantly influence its solubility and handling properties.[5][6]

PropertyN-methylspiro[4.5]decan-8-amine (Predicted)Spiro[4.5]decan-8-amine (Computed)[7]Spiro[4.5]decan-8-one (Computed)[8]
Molecular Formula C11H21NC10H19NC10H16O
Molecular Weight 167.29 g/mol 153.26 g/mol 152.23 g/mol
IUPAC Name N-methylspiro[4.5]decan-8-aminespiro[4.5]decan-8-aminespiro[4.5]decan-8-one
SMILES CNC1CCC2(CC1)CCCC2C1CCC2(C1)CCC(CC2)NC1CCC2(C1)CCC(=O)CC2
InChIKey (Predicted)QPIGFMXNPDOLDK-UHFFFAOYSA-NDSIGHSFWYLVBJF-UHFFFAOYSA-N
XLogP3 (Predicted) ~2.92.62.5
Topological Polar Surface Area 12.0 Ų26.0 Ų17.1 Ų
Hydrogen Bond Donor Count 110
Hydrogen Bond Acceptor Count 111

Note: The properties for N-methylspiro[4.5]decan-8-amine are estimated based on its structure and comparison with related compounds. The data for spiro[4.5]decan-8-amine and spiro[4.5]decan-8-one are sourced from PubChem and are computationally generated.

Synthetic Protocol: A Chemically Sound Pathway

The synthesis of N-methylspiro[4.5]decan-8-amine can be logically approached through a two-step process involving the formation of a ketone precursor followed by reductive amination. This method is a well-established and versatile strategy for the preparation of secondary amines.[9]

Step 1: Synthesis of the Spiro[4.5]decan-8-one Precursor

The spiro[4.5]decan-8-one can be synthesized via several established routes. One common method involves the Diels-Alder cycloaddition, which is effective for constructing the spirocyclic core.[10] Another practical approach is through oxidative cleavage of a suitable tricyclic precursor.[11] For the purpose of this guide, we will consider the availability of the spiro[4.5]decan-8-one as a starting material, as it is commercially available.

Step 2: Reductive Amination to N-methylspiro[4.5]decan-8-amine

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or enamine intermediate from the reaction of the ketone with methylamine, which is then reduced in situ to the desired secondary amine.[9]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add spiro[4.5]decan-8-one (1.0 eq.).

  • Solvent Addition: Dissolve the ketone in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq.), typically as a solution in a solvent like THF or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise. Sodium cyanoborohydride (NaBH3CN) is also a common choice as it is selective for the iminium ion over the ketone.[9]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by monitoring.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-methylspiro[4.5]decan-8-amine.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one Imine Formation Imine Formation Spiro[4.5]decan-8-one->Imine Formation Step 1 Methylamine Methylamine Methylamine->Imine Formation Step 1 Reduction Reduction Imine Formation->Reduction Step 2 (in situ) N-methylspiro[4.5]decan-8-amine N-methylspiro[4.5]decan-8-amine Reduction->N-methylspiro[4.5]decan-8-amine Yields

Caption: Synthetic workflow for N-methylspiro[4.5]decan-8-amine.

Potential Applications in Drug Discovery

The rigid, three-dimensional nature of the spiro[4.5]decane scaffold makes N-methylspiro[4.5]decan-8-amine an attractive building block in medicinal chemistry.[12] Spirocycles are considered "privileged scaffolds" as they can interact with a wide range of biological targets with high affinity and selectivity.[13]

Key areas of potential application include:

  • Bioisosteric Replacement: The spirocyclic core can serve as a bioisostere for other, more flexible or planar ring systems in known bioactive molecules. This can lead to improved pharmacokinetic properties such as increased metabolic stability and enhanced solubility.[2]

  • Scaffold for Novel Therapeutics: The amine functionality provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. Spiro-amines have shown promise as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and as modulators of receptors like the M1 muscarinic acetylcholine receptor.[14][15]

  • Central Nervous System (CNS) Drug Candidates: The lipophilicity and rigid structure of spiro compounds can facilitate their crossing of the blood-brain barrier, making them suitable candidates for CNS-acting drugs.[4] For example, derivatives of spiro[4.5]decanes have been investigated as potential treatments for Alzheimer's disease.[4][15]

G cluster_properties Structural & Physicochemical Advantages cluster_applications Therapeutic Potential Spiro_Scaffold Spiro[4.5]decane Scaffold Rigidity Rigidity Spiro_Scaffold->Rigidity 3D_Structure Three-Dimensionality Spiro_Scaffold->3D_Structure Novel_IP Novel IP Space Spiro_Scaffold->Novel_IP Enzyme_Inhibition Enzyme Inhibition Rigidity->Enzyme_Inhibition Receptor_Modulation Receptor Modulation 3D_Structure->Receptor_Modulation CNS_Disorders CNS Disorders Novel_IP->CNS_Disorders

Caption: The role of spiro scaffolds in drug discovery.

Safety and Handling

  • General Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16][17] Avoid inhalation of dust or vapors.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Incompatibilities: Amines are generally incompatible with strong oxidizing agents and strong acids.[18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[19]

For the precursor, spiro[4.5]decan-8-one, it is listed as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[8] It is reasonable to assume that N-methylspiro[4.5]decan-8-amine may have similar or more pronounced irritant properties.

Conclusion

N-methylspiro[4.5]decan-8-amine represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its spirocyclic core imparts a desirable three-dimensional rigidity that can be leveraged to develop novel therapeutics with improved pharmacological profiles. While further experimental validation of its properties and biological activity is required, the synthetic accessibility and the proven track record of related spiro-amines in medicinal chemistry make it a compelling scaffold for future research and development endeavors.

References

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023-12-18). MDPI. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Rawsource. Retrieved from [Link]

  • What are Amines? Structure, Types, Applications, and Safety. (2024-07-03). Rawsource. Retrieved from [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025-12-08). Reymond Research Group. Retrieved from [Link]

  • The MSDS HyperGlossary: Amine. (2025-10-18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. AIST. Retrieved from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026-01-15). Oreate AI Blog. Retrieved from [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][12][13]oxazin-6-yl Moiety. (2021-07-30). ACS Publications. Retrieved from [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. (2019-03-01). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2025-01-22). MDPI. Retrieved from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]

  • an efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. (2003-02-27). Semantic Scholar. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022-11-19). AIR Unimi. Retrieved from [Link]

  • The Stereochemistry and Reduction of the 1-Oxa-4-thia-8-t-butylspiro[4.5]decanes and -[5.5]undecanes. ACS Publications. Retrieved from [Link]

  • Spiro[4.5]decan-8-amine. PubChem. Retrieved from [Link]

  • Spiro(4.5)decan-8-one. PubChem. Retrieved from [Link]

  • Spiro[4.5]decan-7-amine, hydrochloride. LookChem. Retrieved from [Link]

  • Spiro[4.5]decan-8-amine hydrochloride. PubChemLite. Retrieved from [Link]

  • Spiro[4.5]decan-8-amine. Appretech. Retrieved from [Link]

Sources

Technical Deep Dive: Spiro[4.5]decan-8-amine in Next-Gen Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Spiro[4.5]decan-8-amine , a privileged spirocyclic scaffold in modern medicinal chemistry.

Executive Summary

Spiro[4.5]decan-8-amine (CAS: 3643-25-2) represents a critical structural evolution in the design of ion channel modulators, specifically for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Unlike flexible aliphatic amines or flat aromatic systems, this spirocyclic scaffold offers a rigid, three-dimensional hydrophobic volume that effectively mimics the terpene core of menthol—the natural ligand of TRPM8.

This guide analyzes the scaffold’s utility in developing sub-nanomolar antagonists for Chemotherapy-Induced Peripheral Neuropathy (CIPN) and cold allodynia, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways.

Structural Pharmacology: The "Menthol Mimic" Hypothesis

The primary medicinal value of spiro[4.5]decan-8-amine lies in its ability to serve as a high-affinity bioisostere for the menthol moiety found in first-generation TRPM8 ligands.

Conformational Rigidity & Hydrophobic Filling

The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon. This creates a "gem-disubstituted" effect that locks the conformation of the cyclohexane ring.

  • Volume Occupancy: The spiro system occupies a specific hydrophobic pocket within the TRPM8 orthosteric site. Molecular Dynamics (MD) simulations suggest it forms extensive hydrophobic contacts that are more stable than those of the flexible menthol group.

  • Vector Positioning: The amine at position 8 (exocyclic) provides a precise vector for amide coupling, allowing the attachment of "tail" groups (e.g., biphenyl moieties) that interact with secondary binding sites (e.g., Arg842 or Tyr745 residues in the channel pore).

Comparison to Related Scaffolds
ScaffoldKey PropertyLimitation
(-)-Menthol Natural agonist/antagonist coreMetabolic instability; flexible isopropyl group.
Adamantane High rigidity; bulkyOften too spherical; lacks vector diversity.
Spiro[4.5]decan-8-amine Optimal volume/rigidity balance Synthetic complexity (historically); now accessible.
8-Azaspiro[4.5]decane Nitrogen in ring (piperidine-like)Different basicity/pKa; alters H-bond donor profile.

Therapeutic Application: TRPM8 Antagonism in Neuropathic Pain

The most authoritative application of this scaffold is in the development of antagonists for TRPM8 , a voltage-gated Ca²⁺ channel activated by cold temperatures (<26°C) and cooling agents.

Mechanism of Action

In conditions like oxaliplatin-induced neuropathy, TRPM8 is upregulated or sensitized, causing "cold allodynia" (pain from mild cold). Spiro[4.5]decan-8-amine derivatives act as negative allosteric modulators or orthosteric antagonists , blocking the channel pore and preventing Ca²⁺ influx.

TRPM8_Pathway Stimulus Cold Stimulus / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open State) TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Nociceptor Depolarization Ca_Influx->Depolarization Pain Neuropathic Pain (Cold Allodynia) Depolarization->Pain Antagonist Spiro[4.5]decan-8-amine Derivative (e.g., Cmpd 14) Antagonist->TRPM8_Closed Stabilizes (Blocks Opening)

Figure 1: Mechanism of TRPM8 blockade by spiro-amine antagonists. The molecule stabilizes the closed state, preventing calcium flux and subsequent nociceptive signaling.

Key Efficacy Data

Research by Journigan et al. (ACS Chem. Neurosci.) demonstrated the potency of spiro-based antagonists compared to menthol-based standards.[1]

Compound IDCore ScaffoldR-Group (Tail)IC₅₀ (hTRPM8)Selectivity (vs TRPV1)
(-)-Menthol MentholN/A~20,000 nMLow
RQ-00203078 TetrahydroisoquinolineProprietary2.4 nMHigh
Compound 14 Spiro[4.5]decan-8-amine Biphenyl-4-carboxamide 2.4 ± 1.0 nM >100-fold
Compound 13 Spiro[5.5]undecaneBiphenyl-4-carboxamide40 nMModerate

Insight: The contraction from a [5.5] spiro system (Cmpd 13) to a [4.5] spiro system (Cmpd 14) resulted in a 16-fold increase in potency , highlighting the strict steric requirements of the TRPM8 binding pocket.

Chemical Synthesis & Protocols

Synthesis of the Core: Spiro[4.5]decan-8-amine

While the ketone precursor (spiro[4.5]decan-8-one) can be synthesized via acid-catalyzed hydrolysis of dispiro ketals, the conversion to the amine is the critical step for medicinal chemists.

Protocol: Reductive Amination This protocol yields the primary amine hydrochloride salt.

  • Reagents: Spiro[4.5]decan-8-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve spiro[4.5]decan-8-one in dry MeOH under N₂ atmosphere.

    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool to 0°C and slowly add NaCNBH₃.

    • Allow the mixture to warm to room temperature and stir for 16–24 hours.

    • Quench: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and form the amine salt).

    • Workup: Basify with NaOH to pH > 10, extract with Dichloromethane (DCM) x3. Dry organics over MgSO₄ and concentrate.

    • Salt Formation: Redissolve in minimal Ethanol, add HCl in Dioxane, and precipitate the HCl salt with Diethyl Ether.

Synthesis of TRPM8 Antagonist (Biphenyl Amide)

This describes the coupling of the spiro-amine core to a biphenyl acid to generate the active pharmacological agent (e.g., Compound 14).

Synthesis_Workflow Ketone Spiro[4.5]decan-8-one Amine Spiro[4.5]decan-8-amine (Core Scaffold) Ketone->Amine Reductive Amination (NH4OAc, NaCNBH3) Coupling Amide Coupling (EDCI, HOBt, Et3N) Amine->Coupling Acid 4-Biphenylcarboxylic Acid Acid->Coupling Product TRPM8 Antagonist (Compound 14) Coupling->Product DCM, RT, 12h

Figure 2: Synthetic route from ketone precursor to bioactive TRPM8 antagonist.

Step-by-Step Protocol:

  • Activation: Dissolve 4-biphenylcarboxylic acid (1.0 eq) in anhydrous DMF/DCM (1:1). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

  • Coupling: Add Spiro[4.5]decan-8-amine·HCl (1.0 eq) and Triethylamine (Et₃N, 3.0 eq).

  • Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS.

  • Purification:

    • Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine.[2]

    • Purify via automated flash chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 65–75%.[3]

References

  • Journigan, V. B., et al. (2020). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. ACS Chemical Neuroscience , 11(2), 168–184.

  • BenchChem Technical Support. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues. BenchChem Whitepaper .

  • PubChem. Spiro[4.5]decan-8-amine Compound Summary. National Library of Medicine .

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm , 10(4).

Sources

The Spirocyclic Advantage: Technical Profiling of N-Methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity[1]

N-methylspiro[4.5]decan-8-amine represents a high-value pharmacophore scaffold in modern medicinal chemistry. Belonging to the class of azaspirocycles, this molecule serves as a critical "bioisostere" for 4-substituted piperidines and cyclohexylamines. Its primary utility lies in the "Escape from Flatland" strategy—increasing the fraction of saturated carbons (


) to improve solubility and metabolic stability while maintaining rigid vector orientation for ligand-target binding.
Physicochemical Data Profile[2][3][4]
PropertyValueTechnical Note
Molecular Formula

Derived from spiro[4.5]decane core (

) + N-methyl amine.
Molecular Weight 167.29 g/mol Monoisotopic Mass: 167.1674 Da
Parent Scaffold CAS 3643-25-2Refers to the primary amine (Spiro[4.5]decan-8-amine).
Predicted LogP ~2.1 - 2.5Lipophilicity is modulated by the spiro-constraint.
H-Bond Donors 1Secondary amine (NH).
H-Bond Acceptors 1Nitrogen lone pair.
Topological Polar Surface Area 12.03 ŲFavorable for CNS penetration (BBB permeable).

Structural Pharmacochemistry: The "Spiro" Effect[3][6][7]

The spiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon (C5). This structural constraint offers distinct advantages over flexible alkyl chains or flat aromatic rings.

Vectorial Rigidity and Selectivity

Unlike 4-phenylpiperidines which can adopt multiple chair/boat conformations, the spiro[4.5]decane system locks the geometry. The C8-amine substituent projects into a defined region of chemical space, reducing the entropic penalty upon binding to a protein target (e.g., GPCRs like Sigma-1 or Opioid receptors).

Metabolic Stability

The quaternary spiro-center blocks metabolic "soft spots." By preventing oxidative metabolism at the junction, the scaffold often exhibits a longer half-life (


) compared to gem-dimethyl analogs.

PharmacophoreLogic cluster_0 Design Logic Flat Flat Aromatic (Low Solubility) Target Target Binding (GPCR/Ion Channel) Flat->Target High Entropy Cost Spiro Spiro[4.5]decane (High Fsp3) Spiro->Target Rigid Vector (Low Entropy) Metabolism CYP450 Oxidation Metabolism->Flat Rapid Clearance Metabolism->Spiro Blocked Sites (Steric Hindrance)

Figure 1: Pharmacophore transition logic illustrating the advantages of spirocyclic scaffolds over flat aromatics in drug design.

Synthetic Methodology: Reductive Amination[8][9]

The most robust route to N-methylspiro[4.5]decan-8-amine is the reductive amination of spiro[4.5]decan-8-one . This protocol ensures mono-methylation and high yields.

Experimental Protocol

Objective: Synthesis of N-methylspiro[4.5]decan-8-amine from spiro[4.5]decan-8-one.

Reagents:

  • Precursor: Spiro[4.5]decan-8-one (1.0 eq)

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 1.2–1.5 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH, 1.0 eq) – Critical for imine formation

Step-by-Step Workflow:

  • Imine Formation:

    • Charge a reaction vessel with spiro[4.5]decan-8-one dissolved in DCE.

    • Add Methylamine solution and Acetic Acid.

    • Stir at room temperature for 30–60 minutes. Note: This allows the equilibrium to shift toward the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise. Why? This mild reducing agent selectively reduces the iminium ion over the ketone, preventing the formation of the alcohol side-product.
      
    • Allow to warm to room temperature and stir overnight (12–16 h).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (DCM:MeOH:NH4OH gradient) is usually required to remove unreacted ketone.

SynthesisRoute Ketone Spiro[4.5]decan-8-one (C10H16O) Reagents MeNH2 + AcOH (Imine Formation) Ketone->Reagents Intermediate Iminium Species (Transient) Reagents->Intermediate - H2O Reduction NaBH(OAc)3 (Selective Reduction) Intermediate->Reduction Product N-methylspiro[4.5]decan-8-amine (C11H21N) Reduction->Product Hydride Transfer

Figure 2: Step-wise reductive amination pathway for the synthesis of the target amine.

Stereochemical Considerations

A critical aspect often overlooked is that the spiro[4.5]decane system possesses a plane of symmetry, but the introduction of the amine at C8 creates diastereomers if other substituents are present, or simply geometric isomers relative to the spiro ring.

  • Cis/Trans Isomerism: The amine group at position 8 can be cis or trans relative to the C1-C4 ring (the 5-membered ring).

  • Separation: These isomers often have different chromatographical retention times and can be separated via HPLC.

  • Biological Impact: In GPCR binding, one isomer (often the trans-isomer in similar 1,4-cyclohexyl systems) frequently exhibits superior potency due to the equatorial preference of the bulky amine group.

Therapeutic Applications & Context

Sigma Receptor Ligands

Spirocyclic amines are classic scaffolds for Sigma-1 (


) receptor ligands. The N-methyl amine moiety mimics the basic nitrogen found in cocaine and haloperidol, serving as the primary electrostatic anchor point (Asp126 interaction).
Ion Channel Blockers

The bulky, hydrophobic spiro-core is ideal for pore-blocking mechanisms in voltage-gated sodium (


) or calcium (

) channels, used in pain management research.
"Scaffold Hopping"

Researchers utilize this scaffold to replace:

  • 4-phenylpiperidines: To reduce lipophilicity (LogP) and improve solubility.

  • Adamantanes: To introduce vectorality where the adamantane cage is too spherical/bulky.

References

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2025). Spiro[4.5]decan-8-amine (CID 21483273).[2] National Center for Biotechnology Information. Link

Sources

The Spiro[4.5]decane Amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of drug discovery has progressively shifted from "flat" two-dimensional molecules to complex three-dimensional scaffolds that can better mimic natural products and interact with the intricate topographies of biological targets. In this context, the spiro[4.5]decane ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] Its inherent rigidity and well-defined three-dimensional geometry offer medicinal chemists a unique platform to orient pharmacophoric elements in precise spatial arrangements, thereby enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of a particularly valuable subclass: spiro[4.5]decane amines. We will delve into their role as potent modulators of key biological targets, including prolyl hydroxylase domain enzymes and serotonin receptors, and explore their burgeoning potential in other therapeutic areas.

The Strategic Advantage of the Spiro[4.5]decane Core

The utility of the spiro[4.5]decane scaffold in drug design is rooted in several key features:

  • Conformational Rigidity: The spirocyclic fusion of a cyclopentane and a cyclohexane ring restricts the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.

  • Three-Dimensional Diversity: The spirocyclic nature allows for substituents to be projected into three-dimensional space in a well-defined manner, enabling a more comprehensive exploration of the chemical space around a target's binding site.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocenters can lead to improved solubility, metabolic stability, and other desirable drug-like properties compared to their flat aromatic counterparts.

  • Synthetic Tractability: As this guide will demonstrate, a variety of synthetic routes have been developed to access diverse spiro[4.5]decane amine derivatives, making this scaffold amenable to library synthesis and lead optimization.

Synthetic Strategies for Accessing Spiro[4.5]decane Amines

The construction of the spiro[4.5]decane amine core can be achieved through several synthetic approaches. This section will detail some of the key methodologies, providing both conceptual workflows and specific experimental protocols.

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins)

The spirohydantoin moiety is a cornerstone of many biologically active spiro[4.5]decane amines, particularly those targeting prolyl hydroxylase domains. A common and effective route to this core is the Bucherer-Bergs reaction followed by subsequent functionalization.

This three-step synthesis provides a reliable method for generating the spirohydantoin core.

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride [2]

  • To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in a mixture of DMSO (12 mL) and water (1.2 mL), a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) is added in one portion.

  • The reaction mixture is stirred for 46 hours at room temperature.

  • The mixture is then poured into 130 mL of an ice-water mixture and extracted with ethyl acetate (3 x 60 mL).

  • The combined organic phases are washed with brine (2 x 60 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product.

Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea [2]

  • To a stirred solution of the carbonitrile from Step 1 (3.1 g, 12.4 mmol) in acetic acid (20 mL), a solution of potassium cyanate (2.01 g, 24.8 mmol) in water (3 mL) is added.

  • After stirring for 1 hour at 35 °C, the reaction mixture is poured into 70 mL of water and extracted with chloroform (3 x 50 mL).

  • The combined organic layers are washed with water (3 x 50 mL) and brine (2 x 50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to dryness under reduced pressure to afford the urea derivative as a white solid.

Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [2]

  • A stirred solution of the urea from Step 2 (2.9 g, 11.3 mmol) in dry DMF (40 mL) is cooled in an ice bath.

  • Sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) is added portion-wise.

  • After 4 days of stirring at 45 °C under an argon atmosphere, the mixture is treated with a 10% HCl solution (96 mL) and stirring is continued for 24 hours at 45 °C.

  • The reaction mixture is then poured into 400 mL of an ice-water mixture and extracted with chloroform (4 x 200 mL).

  • The combined organic extracts are washed with water (3 x 250 mL) and brine (2 x 250 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

G cluster_0 Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione A 4-Phenylcyclohexanone B 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile A->B NaCN, MeNH2·HCl C 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea B->C KOCN D 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione C->D 1. NaH 2. HCl HIF_alpha HIF-α HIF_alpha_OH Hydroxylated HIF-α HIF_alpha->HIF_alpha_OH Hydroxylation Stabilized_HIF_alpha Stabilized HIF-α PHD PHD Enzymes PHD->HIF_alpha_OH O2 O₂ O2->PHD Fe_2OG Fe(II), 2-OG Fe_2OG->PHD VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Spiro_Inhibitor Spiro[4.5]decane Amine Inhibitor Spiro_Inhibitor->PHD Inhibition HIF_alpha_OH->VHL Recognition HIF_dimer HIF-α/β Dimer Stabilized_HIF_alpha->HIF_dimer HIF_beta HIF-β HIF_beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE HRE EPO_gene EPO Gene Transcription HRE->EPO_gene Binding

Caption: Mechanism of HIF-1α stabilization by spiro[4.5]decanone PHD inhibitors.

Extensive SAR studies have been conducted on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. [1][3][4]These studies have revealed that substituents at the N1 and N8 positions of the spirohydantoin core play a crucial role in determining potency and selectivity.

Compound IDR1R2PHD1 IC50 (µM)PHD2 IC50 (µM)PHD3 IC50 (µM)
3a HH>258>25
3b i-PrH>258>25
3c H4-F-Ph0.40.80.4
3d H4-Cl-Ph0.40.40.4
3e H4-CF3-Ph0.40.40.4

Data adapted from J. Med. Chem. 2012, 55, 6, 2945–2959. [4] The data indicate that aromatic substituents at the R2 position significantly enhance inhibitory activity against all three PHD isoforms. The introduction of electron-withdrawing groups on the phenyl ring generally maintains or slightly improves potency.

It is important to note that while several PHD inhibitors have reached the market (e.g., Roxadustat, Daprodustat, Vadadustat), these approved drugs do not contain a spiro[4.5]decane scaffold.

Serotonin 5-HT2A Receptor Antagonists

Spiro[4.5]decane amines have also been investigated as antagonists of the serotonin 5-HT2A receptor, a target implicated in a range of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. [5][6]Antagonism of this receptor is a therapeutic strategy for conditions such as thrombosis, hypertension, and certain psychiatric disorders.

Derivatives of 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione linked to an arylpiperazine moiety have shown significant 5-HT2A receptor affinity and antagonist activity. [5]

Compound ID Arylpiperazine Moiety 5-HT2A Ki (nM) Antiplatelet Aggregation IC50 (µM)
9 2-Fluorophenylpiperazine 134 -
10 3-Fluorophenylpiperazine 86 -
11 4-Fluorophenylpiperazine 21 -
13 Phenylpiperazine 50 27.3

| 14 | 3-Chlorophenylpiperazine | 47 | - |

Data adapted from Pharmacol Rep 73, 1361–1372 (2021). [5] The data reveal that the nature of the substituent on the arylpiperazine ring influences the affinity for the 5-HT2A receptor. A 4-fluorophenylpiperazine moiety (compound 11) provided the highest affinity in this series. Compound 13 demonstrated potent antiplatelet aggregation activity, highlighting the therapeutic potential of this class of compounds.

Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binding & Activation Gq_11 Gq/11 Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Platelet Aggregation, Smooth Muscle Contraction Ca_release->Cellular_Response PKC_activation->Cellular_Response Spiro_Antagonist Spiro[4.5]decane Amine Antagonist Spiro_Antagonist->Receptor Blocks Binding

Caption: Mechanism of 5-HT2A receptor antagonism by spiro[4.5]decane amines.

Emerging Therapeutic Areas

The versatility of the spiro[4.5]decane amine scaffold extends beyond PHD and 5-HT2A modulation.

  • Neurotrophic and Neurogenic Agents: A 2-oxa-spiro[5.4]decane scaffold, structurally related to the spiro[4.5]decane system, has demonstrated potent neurotrophic, neurogenic, and anti-neuroinflammatory activities. [7]These properties are attributed to the activation of the TrkB-PI3K-AKT-CREB pathway, suggesting potential applications in treating stroke, depression, and other neuropsychiatric disorders. Further exploration of spiro[4.5]decane amines in this area is warranted.

  • Neurokinin-1 (NK1) Receptor Antagonists: Spirocyclic structures have been investigated as NK1 receptor antagonists. [8]These antagonists block the action of substance P, a neuropeptide involved in pain, inflammation, and emesis. [9]While specific examples of spiro[4.5]decane amines as potent NK1 antagonists are less prevalent in the literature, the success of other spirocyclic scaffolds in this area suggests that this is a promising avenue for future research.

Conclusion and Future Perspectives

Spiro[4.5]decane amines represent a class of compounds with significant and diverse therapeutic potential. Their rigid, three-dimensional architecture provides a robust platform for the design of potent and selective modulators of challenging biological targets. The well-established synthetic routes to this scaffold, coupled with its demonstrated efficacy in preclinical models for anemia and thrombosis, underscore its importance in modern medicinal chemistry.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of spiro[4.5]decane amine derivatives with diverse substitution patterns.

  • Exploration of New Biological Targets: Leveraging the unique three-dimensional properties of this scaffold to target other enzyme families and receptor types.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability, to progress lead compounds towards clinical development.

The spiro[4.5]decane amine core is a testament to the power of three-dimensional thinking in drug discovery. As our understanding of the structural biology of disease targets continues to grow, so too will the opportunities for this versatile and privileged scaffold to contribute to the development of the next generation of innovative medicines.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. ResearchGate. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. Available at: [Link]

  • 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product. Google Patents.
  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PMC. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. Available at: [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. Available at: [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. Available at: [Link]

  • Spirocyclic NK(1) antagonists I: [4.5] and [5.5]-spiroketals. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9090494/
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. PMC. Available at: [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. Available at: [Link]

  • A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. Available at: [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. Available at: [Link]

Sources

Foreword: Navigating the Preformulation Landscape for Novel Spiro-Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profiling of N-methylspiro[4.5]decan-8-amine hydrochloride

In the realm of contemporary drug discovery, the spiro[4.5]decane scaffold has emerged as a structure of significant interest, offering a unique three-dimensional architecture that can be exploited for novel pharmacological activities.[1] N-methylspiro[4.5]decan-8-amine hydrochloride, as a member of this class, represents a promising candidate for further investigation. However, before its full therapeutic potential can be unlocked, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility stands as a critical determinant of a drug's developability, directly influencing its absorption, bioavailability, and formulation design.[2][3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility profile of N-methylspiro[4.5]decan-8-amine hydrochloride. As no specific solubility data for this compound is readily available in public literature[4], this document serves as both a theoretical guide and a practical, step-by-step manual for generating this crucial dataset. We will delve into the rationale behind method selection, the intricacies of experimental execution, and the interpretation of results, empowering your research to proceed on a foundation of robust and reliable data.

The Strategic Importance of Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is not merely a data point; it is a cornerstone of the entire drug development process. For a compound like N-methylspiro[4.5]decan-8-amine hydrochloride, which is an amine salt, its solubility behavior will be intrinsically linked to the pH of its environment.[2][5] Understanding this relationship is crucial for several reasons:

  • Bioavailability and Absorption: Only a dissolved drug can be absorbed across the gastrointestinal mucosa.[3] Poor aqueous solubility is a leading cause of low and erratic oral bioavailability, which can compromise therapeutic efficacy.

  • Formulation Development: Solubility data dictates the choice of dosage form (e.g., solution, suspension, or solid dosage form) and the selection of appropriate excipients.[6] For instance, developing a high-concentration liquid formulation for parenteral administration requires high solubility in the chosen vehicle.

  • Biopharmaceutics Classification System (BCS): The BCS categorizes drugs based on their solubility and permeability.[7] A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7][8] This classification can have significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.

  • Toxicology Studies: Meaningful toxicology studies rely on the ability to administer the compound in a suitable vehicle at the required concentrations. Poor solubility can hinder the preparation of appropriate dosing solutions.

Given these considerations, a comprehensive solubility assessment is an indispensable early-stage activity in the preformulation pipeline.

Foundational Principles for Solubility Assessment of an Amine Hydrochloride Salt

N-methylspiro[4.5]decan-8-amine hydrochloride is the salt of a likely weak base (the amine) and a strong acid (hydrochloric acid). This chemical nature dictates its solubility behavior in aqueous media. As a salt, it is expected to be more soluble in water than its corresponding free base.[9] The solubility will be highly dependent on the pH of the medium due to the ionization of the amine group.

In acidic to neutral pH, the amine will exist predominantly in its protonated, cationic form, which is generally more water-soluble. As the pH increases and surpasses the pKa of the conjugate acid, the amine will deprotonate to its free base form, which is typically less soluble, potentially leading to precipitation. Therefore, characterizing the pH-solubility profile is not just recommended; it is essential.

Diagram 1: pH-Dependent Equilibrium of N-methylspiro[4.5]decan-8-amine

G cluster_0 Aqueous Medium Protonated_Form Spiro-NH2Me+ Cl- (More Soluble Cationic Form) Free_Base Spiro-NMe (Less Soluble Free Base) Protonated_Form->Free_Base + OH- (Increasing pH) Free_Base->Protonated_Form + H+ (Decreasing pH)

Caption: The equilibrium between the more soluble protonated form and the less soluble free base is governed by pH.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The gold standard for determining thermodynamic solubility is the shake-flask method .[2][7] This method measures the equilibrium concentration of a compound in a specific solvent after a sufficient incubation period with an excess of the solid drug. The protocol below is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Reagents
  • N-methylspiro[4.5]decan-8-amine hydrochloride (purity >99%)

  • Purified Water (Type I or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Biorelevant Buffers (as per WHO/BCS guidelines[8]):

    • pH 1.2 (e.g., 0.1 N HCl or Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (e.g., Acetate Buffer)

    • pH 6.8 (e.g., Phosphate Buffer)

  • Selected Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low drug binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Diagram 2: Shake-Flask Solubility Determination Workflow

G A 1. Preparation Add excess solid API to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate in a thermostatic shaker (e.g., 24-72h at 25°C or 37°C). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C F 6. Solid-State Analysis Analyze residual solid (e.g., via XRPD) to check for form changes. B->F D 4. Sample Collection Withdraw supernatant and filter through a syringe filter (0.22 µm). C->D E 5. Analysis Dilute the filtrate and quantify the concentration using a validated HPLC method. D->E

Caption: A systematic workflow for determining thermodynamic solubility using the shake-flask method.

  • Preparation of Solutions:

    • Prepare the required aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) according to pharmacopeial standards.[8] Verify the final pH of each buffer.

    • Rationale: This pH range covers the physiological transit from the stomach to the small intestine, providing a biorelevant understanding of solubility.[7][8]

  • Sample Preparation:

    • Into appropriately sized, inert glass vials, add an excess amount of N-methylspiro[4.5]decan-8-amine hydrochloride. A common starting point is to add approximately 2-5 mg of the compound to 1 mL of the chosen solvent. The key is to ensure that undissolved solid remains visible at the end of the experiment.

    • Rationale: The presence of excess solid is a prerequisite for achieving a true thermodynamic equilibrium, ensuring the solution is saturated.[2]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a controlled temperature (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[7][8]

    • Agitate the samples for a predetermined period. A typical duration is 24 to 72 hours. To ensure equilibrium has been reached, a time-course study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially. Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[8]

    • Rationale: Sufficient time and constant agitation are necessary to allow the dissolution process to reach a steady state. Temperature control is critical as solubility is temperature-dependent.[2]

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and allow them to stand at the experimental temperature to let the undissolved solids settle.

    • Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid material.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Discard the initial few drops to saturate any potential binding sites on the filter.

    • Rationale: Proper phase separation is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration. Centrifugation followed by filtration provides a robust method for obtaining a clear, particle-free solution.[7]

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of N-methylspiro[4.5]decan-8-amine hydrochloride using a validated, stability-indicating HPLC method. A standard calibration curve must be prepared and run with the samples.

    • Rationale: A validated analytical method ensures that the concentration measurement is accurate, precise, and specific to the parent compound, distinguishing it from any potential degradants.

  • Solid-State Characterization (Trustworthiness Pillar):

    • After the experiment, recover the remaining solid from the vials.

    • Analyze the solid material using a technique such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Compare the resulting pattern/thermogram to that of the starting material.

    • Rationale: This step is a critical self-validation of the experiment. It confirms whether the compound underwent any phase transformation (e.g., disproportionation to the free base, or conversion to a different polymorphic or hydrate form) during the experiment.[7] The measured solubility must be attributed to a known solid form.

  • Data Reporting:

    • Perform each experiment in at least triplicate.[8]

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the results as a mean ± standard deviation, in units of mg/mL or µg/mL.

Data Presentation: A Template for Your Findings

All quantitative data should be summarized in a clear, structured table to facilitate analysis and comparison.

Table 1: Equilibrium Solubility of N-methylspiro[4.5]decan-8-amine hydrochloride

Solvent/MediumpH (at 25°C)Temperature (°C)Solubility (mg/mL) ± SD (n=3)Solid Form Post-Equilibration
0.1 N HCl1.237[Enter Data][e.g., Unchanged]
Acetate Buffer4.537[Enter Data][e.g., Unchanged]
Phosphate Buffer6.837[Enter Data][e.g., Free Base]
Phosphate Buffered Saline7.437[Enter Data][e.g., Free Base]
Purified Water[Measure]25[Enter Data][e.g., Unchanged]
MethanolN/A25[Enter Data][e.g., Unchanged]
EthanolN/A25[Enter Data][e.g., Unchanged]
AcetonitrileN/A25[Enter Data][e.g., Unchanged]
DMSON/A25[Enter Data][e.g., Unchanged]

Concluding Remarks and Future Directions

The generation of precise and reliable solubility data for N-methylspiro[4.5]decan-8-amine hydrochloride is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for this critical characterization. The resulting pH-solubility profile will be instrumental in guiding formulation strategies, interpreting in vivo study outcomes, and establishing a solid data package for regulatory submissions. By adhering to these principles of scientific integrity and thoroughness, researchers can ensure that their development decisions are based on a true understanding of the molecule's intrinsic properties.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.
  • Spiro Compounds - Synthesis and Applic
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed.
  • EXPERIMENT 1 DETERMIN
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Solubility of Anhalamine Hydrochloride: A Qualit
  • Amine Unknowns.
  • Spiro[4.5]decan-8-amine hydrochloride. PubChemLite.
  • ADME Solubility Assay. BioDuro.
  • Solubility of organic amine salts. Sciencemadness.org.

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Spiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spiro[4.5]decan-8-amine Scaffolds in Modern Drug Discovery

The spiro[4.5]decane framework is a key structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensionality to molecules. These characteristics are often associated with enhanced binding affinity and selectivity for biological targets. The introduction of an amine functionality at the 8-position of this spirocyclic ketone opens up a vast chemical space for the synthesis of novel therapeutics. Aminated spiro[4.5]decanes are integral components of compounds investigated for a range of pharmacological activities, making the efficient and predictable synthesis of these intermediates a critical focus for researchers in drug development.

Reductive amination stands out as a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, offers a more controlled and efficient alternative to direct alkylation of amines, which is often plagued by over-alkylation.[2] This document provides detailed protocols and expert insights into the reductive amination of spiro[4.5]decan-8-one, a valuable building block for the creation of diverse chemical libraries.

The Underlying Chemistry: A Mechanistic Look at Reductive Amination

The success of a reductive amination hinges on the selective reduction of the imine or iminium ion intermediate in the presence of the starting ketone.[3] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack and Hemiaminal Formation: The amine nitrogen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of spiro[4.5]decan-8-one. This initial step forms a transient hemiaminal intermediate.

  • Dehydration to Imine/Iminium Ion: Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically the rate-limiting step and is reversible. The removal of water can drive the equilibrium towards the formation of the imine/iminium ion.

  • Hydride Reduction: A reducing agent, carefully chosen for its ability to selectively reduce the C=N double bond of the imine or iminium ion over the C=O bond of the ketone, delivers a hydride to the electrophilic carbon. This final step yields the desired amine product.[3]

The choice of reducing agent is paramount. Milder borohydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are favored as they are less likely to reduce the starting ketone.[2]

Reductive_Amination_Mechanism Ketone Spiro[4.5]decan-8-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine_Iminium Imine/Iminium Ion Hemiaminal->Imine_Iminium - H₂O Imine_Iminium->Hemiaminal + H₂O Product N-Substituted Spiro[4.5]decan-8-amine Imine_Iminium->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product H2O H₂O

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of spiro[4.5]decan-8-one using two of the most effective and commonly employed reducing agents.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of ketones.[3] It is less toxic than its cyanoborohydride counterpart and often provides higher yields with fewer side products.[3]

Materials:

  • Spiro[4.5]decan-8-one

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of spiro[4.5]decan-8-one (1.0 equiv.) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv.).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid (0.1 equiv.) can be beneficial.[3]

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent for this transformation, particularly stable under mildly acidic conditions which favor iminium ion formation.[2]

Materials:

  • Spiro[4.5]decan-8-one

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve spiro[4.5]decan-8-one (1.0 equiv.) and the amine (1.1 equiv.) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid. This is crucial for promoting imine/iminium ion formation without significantly reducing the starting ketone.

  • Add sodium cyanoborohydride (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Be aware of potential hydrogen cyanide gas evolution if the solution is too acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow Start Start: Spiro[4.5]decan-8-one + Amine Reaction Reaction: - Solvent (e.g., DCE, MeOH) - Reducing Agent (e.g., NaBH(OAc)₃) - Stir at RT Start->Reaction Monitoring Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Workup: - Quench (e.g., NaHCO₃) - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification: - Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization Final_Product Final Product: N-Substituted Spiro[4.5]decan-8-amine Characterization->Final_Product

Caption: General experimental workflow.

Comparative Data and Considerations

The choice of reducing agent and reaction conditions can significantly impact the outcome of the reductive amination. Below is a summary of expected outcomes based on literature for similar cyclic ketones.

ParameterSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Catalytic Hydrogenation
Typical Yield Good to Excellent[3]Good[2]Variable, can be high
Reaction Time 1-24 hours[3]2-48 hours4-24 hours
Solvent Aprotic (DCE, DCM, THF)[3]Protic (MeOH, EtOH)[2]Protic (MeOH, EtOH)
Toxicity Lower toxicity byproductsToxic cyanide byproductsFlammable H₂ gas
Functional Group Tolerance High, tolerates reducible groups like C-C multiple bonds, cyano, and nitro groups[3]Good, but can reduce some sensitive functional groupsCan reduce many other functional groups
pH Sensitivity Less sensitiveRequires careful pH control (6-7)Neutral

Purification and Characterization of Spiro[4.5]decan-8-amines

The basic nature of the amine products can present challenges during purification by standard silica gel chromatography. The acidic nature of silica can lead to strong adsorption, resulting in peak tailing and poor separation.[4] To mitigate these issues, several strategies can be employed:

  • Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (1-2%), to the mobile phase can neutralize the acidic silanol groups on the silica gel, improving the elution profile of the basic amine product.[4]

  • Amine-Functionalized Silica: Utilizing a stationary phase that has been functionalized with amine groups provides a less acidic surface, often allowing for purification without the need for basic additives in the eluent.[1]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a basic modifier, can be an effective purification method.[4]

Characterization:

The structure of the synthesized N-substituted spiro[4.5]decan-8-amines should be confirmed by standard spectroscopic methods:

  • ¹H NMR Spectroscopy: Will show characteristic signals for the protons on the spiro[4.5]decane core and the newly introduced substituent on the nitrogen.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon atoms in the molecule and the presence of the C-N bond.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful amination.

  • Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch (around 1710 cm⁻¹) and the appearance of N-H stretches (for secondary amines, around 3300-3500 cm⁻¹) are indicative of a successful reaction.

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of N-substituted spiro[4.5]decan-8-amines. The choice of reducing agent, either sodium triacetoxyborohydride or sodium cyanoborohydride, allows for flexibility in reaction conditions to accommodate a wide range of amine substrates. Careful consideration of the purification strategy is essential to overcome the challenges associated with the basicity of the amine products. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers and scientists in the development of novel amine-containing molecules with potential therapeutic applications.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1530–1534. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Vaia. (n.d.). Q26P Show how to synthesize the follo... [Link]

  • S. D. Burke and R. L. Danheiser, Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Royal Society of Chemistry. (2016). Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as a hydrogen source. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. [Link]

Sources

N-methylation of spiro[4.5]decan-8-amine procedure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Methylation of Spiro[4.5]decan-8-amine via the Eschweiler-Clarke Reaction

Introduction

The N-methylation of amines is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Spiro[4.5]decan-8-amine, a saturated heterocyclic compound featuring a rigid spirocyclic core, serves as a valuable scaffold in the design of novel therapeutic agents. This guide provides a detailed protocol and scientific rationale for the exhaustive N-methylation of spiro[4.5]decan-8-amine to yield N,N-dimethyl-spiro[4.5]decan-8-amine, employing the robust and reliable Eschweiler-Clarke reaction.

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[1][2] A key advantage of this procedure is its inherent selectivity; the reaction reliably stops at the tertiary amine stage without the formation of quaternary ammonium salts, which can occur with other alkylating agents like methyl iodide.[1][2] This makes it an ideal choice for achieving clean and high-yielding dimethylation of primary amines.

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction is a specialized form of reductive amination where formaldehyde provides the methyl group and formic acid serves as the reducing agent (hydride source).[3] The reaction proceeds through a two-stage methylation process for a primary amine.

  • First Methylation: The primary amine initially reacts with formaldehyde to form an imine intermediate after the elimination of a water molecule.

  • Iminium Ion Formation: The imine is then protonated by formic acid to generate a reactive iminium ion.

  • Hydride Transfer: A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion. This reduction step yields the N-monomethylated secondary amine and releases carbon dioxide, which drives the reaction forward.[1][2]

  • Second Methylation: The resulting secondary amine, being more nucleophilic than the initial primary amine, rapidly undergoes the same sequence of reactions with another equivalent of formaldehyde and formic acid to produce the final N,N-dimethylated tertiary amine.[3]

The impossibility for a tertiary amine to form an iminium ion prevents further alkylation, thus avoiding the production of quaternary ammonium salts.[2]

Eschweiler-Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation A Spiro[4.5]decan-8-amine (Primary Amine) B Iminium Ion (1) A->B + H₂C=O, H⁺ - H₂O C N-methyl-spiro[4.5]decan-8-amine (Secondary Amine) B->C + HCOO⁻ (Hydride Transfer) - CO₂ D Iminium Ion (2) C->D + H₂C=O, H⁺ - H₂O E N,N-dimethyl-spiro[4.5]decan-8-amine (Tertiary Amine) D->E + HCOO⁻ (Hydride Transfer) - CO₂ Experimental_Workflow A 1. Reagent Addition (Amine, Formic Acid, Formaldehyde) B 2. Reaction at Reflux (100-110 °C, 4-6h) A->B C 3. Cooling & Quenching (Cool to RT, add H₂O) B->C D 4. Basification (Add NaOH, pH > 12) C->D E 5. Liquid-Liquid Extraction (with Dichloromethane) D->E F 6. Washing & Drying (Brine wash, dry with MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography or Distillation) G->H I 9. Analysis (NMR, MS) H->I

Sources

Application Notes & Protocols: The N-methylspiro[4.5]decan-8-amine Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The quest for novel chemical matter in drug discovery has intensified the focus on scaffolds that provide three-dimensional diversity and improved physicochemical properties.[1][2] Spirocycles, particularly those rich in sp³-hybridized carbons, have emerged as "privileged structures" capable of projecting functional groups into distinct vectors of chemical space, thereby enabling unique interactions with biological targets.[2] This guide focuses on the N-methylspiro[4.5]decan-8-amine pharmacophore, a versatile and conformationally restricted scaffold. We will explore its core pharmacophoric features, provide detailed synthetic strategies, and present robust protocols for evaluating its activity at key central nervous system (CNS) targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics.

The Spiro[4.5]decane Amine: A Privileged Pharmacophore

The N-methylspiro[4.5]decan-8-amine scaffold is defined by a unique fusion of a cyclopentane and a cyclohexane ring through a single quaternary carbon, the spiro atom. This arrangement imparts significant conformational rigidity compared to more flexible aliphatic amines.[1] The value of this scaffold lies in three key pharmacophoric elements that can be systematically exploited.

  • The Basic Amine Center: The secondary amine is typically protonated at physiological pH, forming a cationic center. This positively charged group is a critical feature for interaction with anionic amino acid residues (e.g., Aspartate, Glutamate) in receptor binding pockets. It is a common feature in ligands for aminergic G protein-coupled receptors (GPCRs) and ion channels.[3]

  • The Rigid Spirocyclic Core: The spiro[4.5]decane core acts as a rigid, non-aromatic hydrophobic element. Its three-dimensional structure ensures a precise and predictable orientation of the amine and any other appended substituents, which can reduce the entropic penalty upon binding to a protein target.[1]

  • Tunable Hydrophobicity: The carbocyclic framework provides a lipophilic character that can be crucial for crossing the blood-brain barrier, a desirable property for CNS-acting agents.

These features align well with established pharmacophore models for several important CNS targets, most notably sigma receptors and the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[3][4]

Pharmacophore cluster_1 Receptor Interactions A Basic Amine (N-methyl) (Cationic Center) D Ionic / H-Bonding (e.g., Asp, Glu residues) A->D Essential Interaction B Rigid Spiro[4.5]decane Core (Conformational Constraint) E Hydrophobic Pockets C Hydrophobic Regions (Cyclopentyl & Cyclohexyl) C->E Binding & Selectivity

Caption: Key pharmacophoric elements and their typical receptor interactions.

Synthetic Strategies for Library Development

The synthesis of N-methylspiro[4.5]decan-8-amine and its analogs is readily achievable, allowing for the rapid generation of a chemical library for structure-activity relationship (SAR) studies. The most direct route involves the reductive amination of the commercially available ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, followed by N-alkylation. More advanced asymmetric methods can be employed for chiral derivatives.[5][6]

Protocol 1: Synthesis of N-methylspiro[4.5]decan-8-amine

This protocol outlines a standard, reliable two-step synthesis from spiro[4.5]decan-8-one.

Step 1: Synthesis of Spiro[4.5]decan-8-amine

  • Reaction Setup: To a round-bottom flask, add spiro[4.5]decan-8-one (1.0 eq), ammonium acetate (10 eq), and methanol (or ethanol) as the solvent.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.

    • Causality Note: Sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding 2M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Basify the solution with 2M NaOH (pH ~12) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography if necessary.

Step 2: N-methylation to yield N-methylspiro[4.5]decan-8-amine

  • Reaction Setup: Dissolve the primary amine from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane. Add formaldehyde (37% aqueous solution, 1.2 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality Note: NaBH(OAc)₃ is a mild and effective reagent for reductive amination that does not reduce the aldehyde starting material. It is also less water-sensitive than NaBH₃CN.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting material.

  • Workup and Purification: Quench with saturated aqueous sodium bicarbonate solution. Extract with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to yield the final product.

Synthesis Start Spiro[4.5]decan-8-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Inter Spiro[4.5]decan-8-amine (Primary Amine) Step1->Inter Step2 N-Methylation (Formaldehyde, NaBH(OAc)3) Inter->Step2 End N-methylspiro[4.5]decan-8-amine (Target Pharmacophore) Step2->End

Caption: General synthetic workflow for the target pharmacophore.

Application Protocols: Target Screening & Characterization

Based on established literature for similar spirocyclic amines, the N-methylspiro[4.5]decan-8-amine pharmacophore is a strong candidate for modulating CNS receptors.[3] The following protocols provide robust methods for initial screening and characterization.

Protocol 2: Sigma Receptor (σ1 & σ2) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for sigma-1 and sigma-2 receptors. Radioligand binding is a gold standard for quantifying direct receptor interaction.[7][8]

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human σ1 or σ2 receptors.

  • Radioligands:

    • For σ1: -Pentazocine (specific activity ~30-60 Ci/mmol)

    • For σ2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of 1 µM (+)-pentazocine to block σ1 sites.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: N-methylspiro[4.5]decan-8-amine, dissolved in DMSO (10 mM stock).

  • Apparatus: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (buffer + radioligand), Non-specific Binding (NSB) (buffer + radioligand + haloperidol), and Test Compound (buffer + radioligand + serial dilutions of test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of 10 µM haloperidol to NSB wells.

    • Add 50 µL of test compound dilutions (e.g., from 100 µM to 0.1 nM) to respective wells.

    • Add 50 µL of membrane preparation (50-100 µg protein/well).

    • Initiate the binding reaction by adding 50 µL of radioligand (e.g., 1-2 nM final concentration of -Pentazocine).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Causality Note: Rapid filtration and washing are critical to separate bound from free radioligand before significant dissociation occurs.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert test compound CPM to percent inhibition relative to specific binding.

    • Plot percent inhibition vs. log[concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional NMDA Receptor Antagonism via Calcium Flux Assay

This cell-based functional assay measures the ability of the test compound to block ion flux through the NMDA receptor channel.[9]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4, Mg²⁺-free.

    • Causality Note: The assay is performed in a Mg²⁺-free buffer because magnesium ions block the NMDA receptor channel at resting membrane potential.[4]

  • Agonists: L-Glutamate (100 µM) and Glycine (10 µM) as a co-agonist.[]

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Positive Control: A known NMDA receptor antagonist like MK-801 (Dizocilpine) or Memantine.[4]

  • Apparatus: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the NMDA receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove growth media and add assay buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells once with assay buffer. Add assay buffer containing various concentrations of the test compound (or positive/vehicle controls) to the wells. Incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

    • Program the instrument to add the agonist solution (Glutamate + Glycine) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data: Set the response in vehicle-treated, agonist-stimulated wells to 100% and the response in unstimulated wells to 0%.

    • Plot the percent inhibition vs. log[concentration] of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium influx.

Assay_Workflow cluster_0 Calcium Flux Assay P1 Seed NMDA-R Cells in 96-well Plate P2 Load with Fluo-4 AM (Calcium Dye) P1->P2 P3 Pre-incubate with Test Compound P2->P3 P4 Measure Baseline Fluorescence P3->P4 P5 Inject Agonist (Glutamate + Glycine) P4->P5 P6 Record Fluorescence (Measure Ca2+ Influx) P5->P6 P7 Data Analysis (Calculate IC50) P6->P7

Caption: Workflow for the functional NMDA receptor antagonism assay.

Data Interpretation & Structure-Activity Relationships (SAR)

The data generated from these assays form the basis of an SAR campaign. By synthesizing and testing analogs of the core N-methylspiro[4.5]decan-8-amine scaffold, researchers can understand how modifications affect potency and selectivity.

Table 1: Hypothetical SAR Data for Spiro[4.5]decane Amine Analogs

Compound IDR Group (on Amine)σ1 Ki (nM)σ2 Ki (nM)NMDA IC₅₀ (nM)σ1/σ2 Selectivity
LEAD-001 -CH₃1515085010
LEAD-002 -H50450>10,0009
LEAD-003 -CH₂CH₃2520012008
LEAD-004 -Cyclopropylmethyl530055060

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could conclude that:

  • N-methylation (LEAD-001 vs. LEAD-002) is beneficial for σ1 affinity.

  • A cyclopropylmethyl group (LEAD-004) significantly improves σ1 affinity and selectivity over the σ2 receptor.

  • All tested analogs show weaker activity at the NMDA receptor compared to the σ1 receptor, suggesting a potential selectivity window that could be further optimized.

Conclusion

The N-methylspiro[4.5]decan-8-amine pharmacophore represents a valuable starting point for the discovery of novel modulators of CNS targets. Its rigid three-dimensional structure provides a robust platform for generating compounds with high affinity and selectivity. The synthetic accessibility of the scaffold, combined with the detailed screening protocols provided herein, offers a clear and efficient pathway from initial hit identification to lead optimization. By systematically exploring the chemical space around this privileged core, researchers can unlock new therapeutic agents for a range of neurological and psychiatric disorders.[11]

References

  • Wolff, A., & Leander, J. D. (2003). Pharmacophore models and development of spirocyclic ligands for σ1 receptors. PubMed.
  • Teodorescu, F., et al. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Isenegger, P. G., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Borys, F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Kumar, A., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Scientific Reports. [Link]

  • Koval, O., et al. (2021). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. [Link]

  • Unknown Authors. (2022). An asymmetric synthesis method of chiral azaspiro[12][13]-decylamine. Google Patents.

  • Anderson, R. J., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Denton, R., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. [Link]

  • Duncton, M. A. J. (2011). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Unknown Authors. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Stoeber, M., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Sygnature Discovery. [Link]

  • Gber, T., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • Witkin, J. M., et al. (2021). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. Pharmacology, Biochemistry and Behavior. [Link]

  • El-Subbagh, H. I., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant Cancer Cells. Molecules. [Link]

  • Adebayo, M. A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Tabuteau, H. (2016). Spiro-lactam NMDA receptor modulators and uses thereof.
  • Mercer, R. C. C., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Chowdhury, R., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]

Sources

Application Note: Strategic Incorporation of Spiro Amines into Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

Modern drug discovery has increasingly shifted away from planar, sp2-rich molecules toward with a higher fraction of sp3-hybridized carbons (Fsp3)[1]. Spirocyclic amines—where two rings are fused at a single quaternary carbon atom—are privileged scaffolds in this paradigm. They serve as rigidified, metabolically stable bioisosteres for traditional flat amines like morpholine, piperazine, and piperidine[2].

The incorporation of spiro amines into heterocyclic libraries allows medicinal chemists to project pharmacophores into novel 3D vectors, often improving target binding affinity while simultaneously mitigating off-target liabilities such as hERG toxicity[1][3]. Furthermore, the orthogonal arrangement of the rings disrupts crystal packing, frequently leading to compared to their planar counterparts[2][4].

Physicochemical Profiling and Bioisosteric Mapping

To rationally design a spiro-heterocyclic library, one must understand the structural advantages of specific spiro amines. Table 1 summarizes the bioisosteric relationships and the quantitative/qualitative advantages of replacing traditional amines with spirocycles.

Table 1: Bioisosteric Mapping of Traditional Amines to Spirocyclic Scaffolds

Traditional AmineSpirocyclic BioisostereStructural AdvantageApplication Example
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneEnhanced aqueous solubility, orthogonal vector projectionGeneral morpholine replacement[2]
Piperazine 2,6-Diazaspiro[3.3]heptaneReduced hERG liability, improved metabolic stabilityOlaparib analogues[1]
Piperidine 2-Azaspiro[3.3]heptaneIncreased 3D complexity, rigidified exit vectorsParoxetine bioisosteres[2]
Pyrrolidine 2-Azaspiro[3.4]octaneRestricted conformation, target selectivityPan-HDAC inhibitors[1]

Strategic Workflow for Library Generation

The synthesis of spiro-heterocyclic libraries relies primarily on two robust carbon-nitrogen (C-N) bond-forming methodologies: Nucleophilic Aromatic Substitution (SNAr) and[5][6]. The choice of pathway is strictly dictated by the electrophilicity of the heterocyclic core.

Workflow A Heterocyclic Core (e.g., Pyrimidine, Pyridine) C Electrophilicity Assessment A->C B Spirocyclic Amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) B->C D SNAr Pathway (High Reactivity) C->D Electron-deficient (e.g., 2-Cl-pyrimidine) E Buchwald-Hartwig Pathway (Low Reactivity) C->E Electron-rich/neutral (e.g., 3-Br-pyridine) F In-Process LC-MS Validation D->F E->F G High-Throughput Purification (Prep-HPLC/SFC) F->G Conversion >80% H Validated Spiro-Heterocyclic Library G->H

Workflow for integrating spiro amines into heterocyclic libraries via SNAr and B-H pathways.

Self-Validating Experimental Protocols

The following protocols are designed for parallel library synthesis. They incorporate specific causal choices to overcome the inherent steric hindrance of the spirocyclic quaternary center and include self-validating checkpoints to ensure high-fidelity library generation.

Protocol A: High-Throughput SNAr of Spiro Amines

Causality & Design: SNAr is the preferred method for electron-deficient heterocycles (e.g., 2-chloropyrimidines, 4-fluoropyridines). Because spiro amines can exhibit reduced nucleophilicity due to steric shielding around the nitrogen, a highly polar aprotic solvent (DMSO) is utilized. DMSO's high dielectric constant stabilizes the anionic Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, which is a common failure mode when using simpler amines like triethylamine.

Step-by-Step Methodology:

  • Preparation: In a 2 mL glass vial equipped with a magnetic stir bar, dispense the heteroaryl halide (0.1 mmol, 1.0 eq) and the spiro amine hydrochloride salt (0.12 mmol, 1.2 eq).

  • Solvent & Base Addition: Add anhydrous DMSO (0.5 mL) followed by DIPEA (0.3 mmol, 3.0 eq). The excess base ensures complete neutralization of the amine salt and maintains an alkaline environment.

  • Thermal Activation: Seal the vial and heat to 80 °C in an aluminum heating block for 4 hours.

  • Self-Validation Checkpoint (In-Process): Remove a 2 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS.

    • Validation Metric: The presence of the [M+H]+ peak of the product coupled with the disappearance of the aryl halide validates the forward reaction. If the reaction stalls at ~50% conversion, it indicates product inhibition or base depletion; adding 0.5 eq of DIPEA and elevating the temperature to 90 °C will drive it to completion.

  • Workup: Dilute the mixture with EtOAc (2 mL) and wash with 5% aqueous LiCl (3 x 1 mL) to efficiently partition the DMSO into the aqueous layer. Dry the organic layer over

    
     and concentrate under reduced pressure.
    
Protocol B: Buchwald-Hartwig Cross-Coupling for Sterically Hindered Scaffolds

Causality & Design: For electron-rich or neutral heterocyclic halides (e.g., 3-bromopyridines), SNAr is ineffective, necessitating [5][7]. Spiro amines are sterically demanding. To prevent catalyst deactivation and promote the challenging reductive elimination step, RuPhos (for secondary amines) or BrettPhos (for primary amines) are used as ligands. Their large biaryl backbones enforce a mono-ligated Pd species that accelerates oxidative addition, while their steric bulk forces the rings together to expedite reductive elimination. Cesium carbonate (


) is chosen as a mild base to ensure broad functional group tolerance across the library, avoiding the destructive nature of strong alkoxides like 

.

CatalyticCycle Pd Pd(0)L_n Active Catalyst OA Oxidative Addition Pd->OA Ar-X AC Amine Coordination OA->AC Spiro Amine DP Deprotonation (Base) AC->DP Base RE Reductive Elimination DP->RE RE->Pd Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for sterically hindered spiro amines.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk technique): To an oven-dried vial, add the heteroaryl halide (0.1 mmol, 1.0 eq), spiro amine (0.12 mmol, 1.2 eq),

    
     (0.005 mmol, 5 mol% Pd), RuPhos (0.01 mmol, 10 mol%), and finely milled anhydrous 
    
    
    
    (0.25 mmol, 2.5 eq).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.5 mL). Purge the headspace with argon for 2 minutes and seal tightly with a PTFE-lined cap.

  • Thermal Activation: Heat the reaction mixture at 100 °C for 12 hours under vigorous stirring (800 rpm) to ensure the insoluble base remains suspended.

  • Self-Validation Checkpoint (Visual & Analytical):

    • Visual Metric: The reaction mixture should transition from a dark red/orange (Pd precatalyst) to a dark, homogeneous-looking fine suspension. The formation of a distinct "black mirror" on the vial walls indicates premature catalyst death (Pd black formation), signaling oxygen ingress or ligand degradation.

    • Analytical Metric: LC-MS analysis should show >90% consumption of the starting halide.

  • Workup & Scavenging: Cool to room temperature. Add SiliaMetS Thiol (0.05 mmol equivalent) and stir for 2 hours at 40 °C to scavenge residual palladium. Filter the suspension through a short pad of Celite, eluting with EtOAc, and concentrate. The lack of a gray precipitate upon concentration validates successful Pd removal.

References

  • Taylor & Francis - Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from:[Link]

  • RSC Publishing - Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from:[Link]

  • ACS GCI Pharmaceutical Roundtable - Buchwald-Hartwig Amination. Retrieved from:[Link]

  • Organic Chemistry Portal - Buchwald-Hartwig Cross Coupling Reaction. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-methylspiro[4.5]decan-8-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.

The synthesis of N-methylspiro[4.5]decan-8-amine is typically approached via a two-stage process: first, the formation of the primary amine through reductive amination of spiro[4.5]decan-8-one, followed by N-methylation using the Eschweiler-Clarke reaction. This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

The pathway from the starting ketone to the final methylated amine is illustrated below. This guide will troubleshoot issues that may arise in both the reductive amination and the N-methylation steps.

G A Spiro[4.5]decan-8-one B Spiro[4.5]decan-8-amine (Primary Amine) A->B Step 1: Reductive Amination (e.g., NH3, Reducing Agent) C N-methylspiro[4.5]decan-8-amine (Final Product) B->C Step 2: Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Two-step synthesis of N-methylspiro[4.5]decan-8-amine.

Part 1: Reductive Amination of Spiro[4.5]decan-8-one

This initial step is critical for efficiently producing the primary amine precursor. Low yields at this stage will invariably impact the overall efficiency of the synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield for the reductive amination of spiro[4.5]decan-8-one to spiro[4.5]decan-8-amine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination typically stem from three main areas: inefficient imine formation, incomplete reduction of the imine intermediate, or competing side reactions. Let's break down the troubleshooting process.

The reaction proceeds via the formation of an imine from the ketone and an ammonia source, which is then reduced in situ to the amine.[1][2] Achieving a high yield requires balancing the rates of these two processes.

1. Choice of Reducing Agent: The selection of the reducing agent is paramount. Different hydrides have varying reactivities and selectivities.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild and selectively reduces imines in the presence of ketones, allowing for a one-pot reaction where all reagents can be mixed at the outset.[3][4] Its bulkiness can sometimes slow down the reduction of sterically hindered ketones.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at a slightly acidic pH, which favors imine formation. However, it is highly toxic and requires careful handling and quenching.[3][4]

  • Sodium Borohydride (NaBH₄): A powerful and inexpensive reducing agent, but it can also reduce the starting ketone.[3] To avoid this, a two-step procedure is necessary: first, allow sufficient time for imine formation, and only then add the NaBH₄.[3][4]

Troubleshooting Table: Reductive Amination Conditions

ParameterRecommendationRationale & Causality
Reducing Agent Start with NaBH(OAc)₃.It is a mild and selective reagent that tolerates a wide range of functional groups and generally gives clean reactions.[5]
Solvent Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for NaBH(OAc)₃.[3] Use Methanol (MeOH) for NaBH₃CN or NaBH₄.[3]The choice of solvent depends on the reducing agent. NaBH(OAc)₃ is sensitive to water and less compatible with protic solvents like methanol.
Ammonia Source Ammonium acetate or a solution of ammonia in methanol can be used.Ammonium acetate can also act as a mild acid catalyst to promote imine formation.
pH Control For NaBH₃CN, maintain a pH of ~6-7.This pH range optimizes the rate of imine formation over the hydrolysis of the imine back to the ketone and ammonia.
Temperature Run the reaction at room temperature.Most reductive aminations proceed efficiently at ambient temperature. For sluggish reactions, gentle heating (40-50°C) can be attempted, but may increase side products.

2. Monitoring Imine Formation: Before reduction, the equilibrium between the ketone and the imine must be established. If the reduction is too fast, it will consume the ketone before significant imine is formed. If using NaBH₄, it is crucial to allow the ketone and ammonia source to stir for 1-2 hours before adding the reducing agent.

G cluster_0 Troubleshooting Logic for Low Yield Start Low Yield of Primary Amine CheckReagent Is the reducing agent selective for imines? (e.g., NaBH(OAc)₃) Start->CheckReagent TwoStep Perform a two-step protocol: 1. Form imine (1-2h) 2. Add NaBH₄ CheckReagent->TwoStep No (using NaBH₄) OnePot Use one-pot protocol with all reagents mixed initially. CheckReagent->OnePot Yes CheckSolvent Is the solvent compatible with the reducing agent? TwoStep->CheckSolvent OnePot->CheckSolvent ChangeSolvent Switch to appropriate solvent (e.g., DCE for NaBH(OAc)₃). CheckSolvent->ChangeSolvent No Monitor Monitor reaction by TLC/LC-MS. Is starting material consumed? CheckSolvent->Monitor Yes ChangeSolvent->Monitor Optimize Optimize reaction time and temperature. Monitor->Optimize

Caption: Decision workflow for troubleshooting low yields in reductive amination.

Detailed Protocol: Reductive Amination with NaBH(OAc)₃

This protocol provides a robust starting point for the synthesis of spiro[4.5]decan-8-amine.

Materials:

  • Spiro[4.5]decan-8-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add spiro[4.5]decan-8-one (1.0 eq).

  • Add ammonium acetate (2.0-3.0 eq) and anhydrous DCE (to make a ~0.2 M solution of the ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude spiro[4.5]decan-8-amine should be purified before the next step.

Part 2: N-Methylation via Eschweiler-Clarke Reaction

This classic reaction provides a reliable method for methylating primary and secondary amines to tertiary amines using excess formic acid and formaldehyde.[6] A key advantage is that it prevents the formation of quaternary ammonium salts, which can be a problem with other methylating agents like methyl iodide.[7][8]

Frequently Asked Questions (FAQs)

Q2: My Eschweiler-Clarke reaction is incomplete, leaving significant amounts of the starting primary amine. How can I drive the reaction to completion?

A2: Incomplete methylation is a common issue and usually points to problems with stoichiometry or reaction conditions. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[9] For a primary amine, this process must occur twice to yield the dimethylated product.[9]

1. Reagent Stoichiometry: Both formaldehyde and formic acid must be in excess.

  • Formaldehyde: At least 2.2 equivalents are needed to provide the two methyl groups. Using a larger excess (e.g., 3-4 equivalents) can help drive the reaction.

  • Formic Acid: Acts as both the reducing agent (hydride source) and an acid catalyst.[8] It should also be used in excess (at least 2.2 equivalents, but often used as the solvent or co-solvent).

2. Temperature and Reaction Time: The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate.

  • Temperature: The reaction is often performed at or near the boiling point of the aqueous mixture (90-100°C).[6] The decomposition of formic acid to provide the hydride and CO₂ is thermally driven, making heat essential for the reduction step.[8]

  • Time: Reactions can take anywhere from 2 to 24 hours. Monitor by TLC or LC-MS until the primary and secondary amine intermediates are no longer visible.

Q3: Why does the Eschweiler-Clarke reaction stop at the tertiary amine?

A3: The reaction mechanism inherently prevents over-alkylation. A tertiary amine cannot form an imine or iminium ion with formaldehyde because it lacks the necessary N-H proton for the initial condensation and subsequent dehydration step.[6][8] This makes the reaction highly selective for the formation of tertiary amines.

G A Primary Amine (R-NH₂) B Iminium Ion (R-N⁺H=CH₂) A->B + HCHO, -H₂O C Secondary Amine (R-NHCH₃) B->C + HCOOH, -CO₂ D Iminium Ion (R-N⁺(CH₃)=CH₂) C->D + HCHO, -H₂O E Tertiary Amine (R-N(CH₃)₂) D->E + HCOOH, -CO₂ F No Reaction (No N-H proton) E->F + HCHO

Caption: Eschweiler-Clarke reaction pathway showing termination at the tertiary amine.

Detailed Protocol: Eschweiler-Clarke N-Methylation

Materials:

  • Spiro[4.5]decan-8-amine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Diethyl ether or DCM for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add spiro[4.5]decan-8-amine (1.0 eq).

  • Add formic acid (3.0 eq) followed by aqueous formaldehyde solution (3.0 eq).

  • Heat the reaction mixture to 90-100°C in an oil bath. You should observe CO₂ evolution.

  • Maintain the temperature and allow the reaction to reflux for 4-8 hours. Monitor progress by TLC (stain with ninhydrin to visualize the primary/secondary amines).

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully basify the solution by the slow addition of 6M NaOH until the pH is >12. This step can be highly exothermic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylspiro[4.5]decan-8-amine.

Part 3: Purification Strategies

Q4: I am struggling to purify the final N-methylspiro[4.5]decan-8-amine using standard silica gel chromatography. The product streaks and the yield is poor. What can I do?

A4: The purification of basic amines on standard silica gel is a well-known challenge. The acidic nature of silica's silanol groups (Si-OH) leads to strong, often irreversible, binding of basic amines, causing tailing, streaking, and low recovery.[10][11]

1. Modify the Mobile Phase:

  • The most common solution is to add a small amount of a basic modifier to the eluent. This deactivates the acidic sites on the silica.

  • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

2. Use an Alternative Stationary Phase:

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica phase is an excellent way to improve purification.[10] This stationary phase has a less acidic surface, leading to better peak shapes and recovery for basic compounds.[10][11]

  • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

3. Acid-Base Extraction:

  • Before chromatography, an acid-base workup can remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt.

    • Wash the organic layer to remove neutral impurities.

    • Basify the aqueous layer with NaOH and re-extract the purified amine back into an organic solvent.

References

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • PMC - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023, March 5). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ResearchGate. (2015, November 26). (PDF) Organic amine flash purification using a novel stationary phase. [Link]

Sources

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Chromatography Strategies for Spirocyclic & High-


 Amine Scaffolds
Support Tier:  Level 3 (Senior Application Scientist)
Last Updated:  February 27, 2026

Introduction: The "3D" Challenge

Welcome to the technical support hub for spirocyclic amine purification. Unlike flat aromatic heterocycles, spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[piperidine-4,2'-oxiranes]) possess high three-dimensional character (


) and distinct basicity profiles.

The Problem: While these scaffolds improve solubility and metabolic stability in drug candidates, they present a "perfect storm" for purification failure:

  • High Basicity (

    
     8–11):  They protonate instantly on acidic silica gel, leading to catastrophic peak tailing or irreversible adsorption.
    
  • Low UV Activity: Lacking conjugated

    
    -systems, they are often invisible to standard UV-Vis detectors (254 nm).
    
  • Solubility Mismatches: Free bases are soluble in organics; salts are not.

This guide provides self-validating protocols to resolve these issues.

Troubleshooting Module: Peak Tailing & Retention

Symptom: Your compound streaks from the baseline to the solvent front, or elutes as a broad, asymmetrical peak. Root Cause: Silanol Effect. Unmodified silica gel is acidic (


). Basic spirocyclic amines form hydrogen bonds or ionic salts with surface silanols (

), causing secondary retention mechanisms.
Protocol A: The "Competitor" Strategy (Mobile Phase Modifiers)

Use this for standard silica columns.

The Logic: Add a sacrificial base (modifier) to the mobile phase. This base saturates the active silanol sites, allowing your spirocyclic amine to interact only with the solvent partition system.

Step-by-Step Workflow:

  • Select Modifier:

    • Option 1 (Preferred): Ammonia (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). Use 7N 
      
      
      
      in Methanol.
    • Option 2: Triethylamine (TEA). Use pure TEA.

  • Preparation:

    • For DCM/MeOH Gradients: Do not just add MeOH. Prepare "Solvent B" as

      
       (e.g., 90:9:1) or use 7N 
      
      
      
      in MeOH mixed with DCM.
    • For Hexane/Ethyl Acetate: Add TEA to both Solvent A and Solvent B at 0.5% to 1.0% (v/v).

  • Equilibration (Critical): Flush the column with 5–10 Column Volumes (CV) of the modified starting solvent. The column is "ready" only when the eluent pH matches the modifier pH.

Data: Impact of Modifiers on Peak Symmetry

ConditionTailing Factor (

)
Recovery (%)Notes
Pure DCM/MeOH > 2.5 (Severe)40–60%Irreversible adsorption on silica.
+ 0.1% TEA 1.2 – 1.585–90%Good, but TEA is hard to remove (high BP).
+ 1%

1.0 – 1.2> 95%Excellent symmetry; easy evaporation.
Protocol B: The "Surface Switch" Strategy (Stationary Phase)

Use this when modifiers fail or for valuable late-stage intermediates.

The Logic: Instead of masking silanols, remove them. Amine-functionalized silica (NH2-Silica) replaces silanols with propyl-amine groups. The surface is basic, repelling your amine product and preventing tailing without mobile phase additives.[1]

Workflow:

  • Column: Select an Amino (NH2) flash cartridge.

  • Solvents: Use standard Hexane/Ethyl Acetate or DCM/MeOH without additives.

  • Gradient: Spirocycles elute faster on NH2-silica than bare silica. Start with half the polarity you would use on normal phase.

Visualization: Decision Logic for Tailing

The following diagram illustrates the decision process for selecting the correct purification mode based on compound basicity and tailing severity.

purification_logic Start START: Spirocyclic Amine Purification CheckTLC Step 1: Run TLC on Silica (DCM/MeOH 9:1) Start->CheckTLC IsStreaking Is the spot streaking/tailing? CheckTLC->IsStreaking Standard Use Standard Silica (No Modifier) IsStreaking->Standard No (Spot is round) AddModifier Step 2: Add 1% TEA or NH3 to TLC chamber IsStreaking->AddModifier Yes CheckStreak2 Streaking Resolved? AddModifier->CheckStreak2 UseModifierMethod Method A: Standard Silica + Mobile Phase Modifier CheckStreak2->UseModifierMethod Yes SwitchStationary Method B: Switch to Amine-Functionalized Silica (NH2) CheckStreak2->SwitchStationary No (Still tailing) ReversePhase Method C: Reverse Phase (C18) High pH (pH 10) SwitchStationary->ReversePhase If solubility issues persist

Figure 1: Decision tree for mitigating amine tailing. Prioritize modifiers first for cost, then switch stationary phases if resolution remains poor.

Troubleshooting Module: Detection (The "Invisible" Product)

Symptom: The chromatogram shows no peaks, but the mass balance is low. Root Cause: Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) often lack the conjugated


-systems required for UV absorption at 254 nm.
Protocol: Universal Detection & Staining

1. Electronic Detection (During Run):

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric spirocycles. It detects any non-volatile analyte.

  • MS (Mass Spectrometry): Set to ESI+ mode. Note: If using TEA as a modifier, it can suppress ionization or cause high background noise. Switch to volatile Ammonium Formate or Ammonia for MS detection.

2. Chemical Staining (Post-Run/TLC): Do not rely on UV. Dip your TLC plates in one of the following:

StainTarget FunctionalityAppearancePreparation
Ninhydrin Primary/Secondary AminesPink/Red spots1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH. Heat required.
Dragendorff Tertiary Amines / AlkaloidsOrange spots on yellow backgroundBismuth subnitrate + Potassium iodide in AcOH/H2O.
Iodine (

)
Universal (Lipophilic)Brown spotsSolid Iodine crystals in a closed jar with silica.
KMnO4 Alkenes/Oxidizable groupsYellow on purpleBasic Potassium Permanganate solution.

Visualization: Detection Workflow

detection_workflow Sample Spirocyclic Sample UVCheck Check Structure: Conjugated System? Sample->UVCheck StandardUV Use UV (254 nm) UVCheck->StandardUV Yes (e.g. Benzyl group) AltDetect Alternative Detection Required UVCheck->AltDetect No (Aliphatic only) Detectors Flash System Detector: 1. ELSD (Preferred) 2. MS (ESI+) AltDetect->Detectors Stains TLC Confirmation: 1. Ninhydrin (1°/2°) 2. Dragendorff (3°) 3. Iodine (General) AltDetect->Stains

Figure 2: Workflow for detecting low-UV active spirocyclic amines. ELSD is recommended for automated flash purification.

Frequently Asked Questions (FAQs)

Q1: I used TEA, and now my product is an oil that won't crystallize. How do I remove the TEA? A: TEA (bp 89°C) is difficult to remove by rotovap alone.

  • Solution: Azeotrope it. Add portions of heptane or toluene to your flask and rotovap 3–4 times. The TEA will co-evaporate. Alternatively, dry load your sample onto a short plug of silica and flush with 100% Hexane (removes TEA), then elute your product with DCM/MeOH.

Q2: Can I use C18 (Reverse Phase) for these amines? A: Yes, but pH is critical.

  • Standard C18 (Acidic pH): Amines will be protonated (

    
    ), highly polar, and will elute in the void volume (no retention).
    
  • High pH C18: Use a buffer like Ammonium Bicarbonate (pH 10) or 0.1%

    
      in water/acetonitrile. This keeps the spirocycle in its free-base form, increasing hydrophobicity and retention on the C18 chain. Ensure your C18 column is rated for High pH (e.g., C18-E or hybrid silica).
    

Q3: My spirocycle decomposes on silica even with TEA. What now? A: The compound is likely acid-sensitive.

  • Switch to Alumina (Neutral or Basic): Alumina has a different surface chemistry that is gentler on acid-labile spirocycles.

  • Switch to NH2-Silica: As described in Protocol B, this is the mildest normal-phase option.

References

  • Biotage. "Strategies for the Flash Chromatography of Basic Compounds." Biotage Application Notes.

  • Teledyne ISCO. "Purification of Amines: Silica vs. Amine-Functionalized Silica." Teledyne ISCO Technical Guides.

  • Organic Process Research & Development (OPRD). "Flash Chromatography of Amines: Mobile Phase Modifiers." ACS Publications.

  • Journal of Medicinal Chemistry. "Spirocyclic Motifs in Drug Discovery." ACS Publications.

  • Chromatography Forum. "Detecting Primary Amines without Chromophores." Separation Science Community.

Sources

Technical Support Center: Spiro Amine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: N-Methylation & Alkylation Control Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The "Spiro" Challenge

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) present unique steric and electronic challenges compared to linear secondary amines. While their rigidity is a pharmacological asset, it often complicates N-methylation.

The Core Problem: Direct alkylation with methyl iodide (MeI) is kinetically difficult to control. The product (a tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a "runaway" reaction that produces quaternary ammonium salts (over-methylation).

The Solution: Abandon direct alkylation in favor of Reductive Amination or Carbamate Reduction . These methods rely on intermediate species (iminium ions or carbamates) that mechanistically prevent the formation of quaternary salts.

Diagnostic Workflow

Before selecting a reagent, use this decision tree to determine the safest protocol for your specific substrate.

G Start START: Secondary Spiro Amine AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StericBulk Is the N-center highly sterically hindered? AcidSensitive->StericBulk No ProtocolA PROTOCOL A: Reductive Amination (STAB) (The Gold Standard) AcidSensitive->ProtocolA Yes (Acetals, etc.) StericBulk->ProtocolA Yes (Bulky Neighbors) ProtocolB PROTOCOL B: Eschweiler-Clarke (High Temp/Acidic) StericBulk->ProtocolB No (Standard Spiro) ProtocolC PROTOCOL C: Boc-Reduction (Absolute Control) ProtocolA->ProtocolC If Fails / Low Yield

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on substrate stability and steric environment.

Standard Operating Procedures (SOPs)

PROTOCOL A: Reductive Amination (The Gold Standard)

Reagent: Sodium Triacetoxyborohydride (STAB) + Formaldehyde. Mechanism: STAB is a mild hydride donor. It reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself. Crucially, it cannot reduce a tertiary amine to a quaternary salt because no iminium species can form from a tertiary amine.[1]

Step-by-Step:

  • Dissolution: Dissolve the spiro amine (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Note: DCE is preferred for faster reaction rates, but THF is safer if halogenated solvents are restricted.

  • Aldehyde Addition: Add Formaldehyde (37% aq. or Paraformaldehyde, 3.0–5.0 equiv).

    • Tech Tip: If using paraformaldehyde, add a catalytic amount of Acetic Acid (AcOH) to help depolymerize it.

  • Reducing Agent: Cool to 0°C. Add NaBH(OAc)₃ (STAB) (1.5–2.0 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. The product is exclusively the tertiary amine.

Why it works: The reaction stops at the tertiary amine because the neutral tertiary amine cannot react with formaldehyde to form a cationic iminium species reducible by STAB [1].

PROTOCOL B: Eschweiler-Clarke

Reagent: Formic Acid + Formaldehyde.[1][2][3] Mechanism: The amine reacts with formaldehyde to form an imine/enamine, which is reduced by formate (hydride transfer) with the release of CO₂.[1][2][3]

Step-by-Step:

  • Mix: Combine spiro amine (1.0 equiv) with Formic Acid (5.0 equiv) and Formaldehyde (37% aq., 3.0 equiv).

  • Heat: Reflux at 90–100°C for 12–24 hours.

    • Critical: CO₂ evolution will occur. Ensure open venting or a bubbler.

  • Workup: Cool to 0°C. Basify with NaOH (pH > 12). Extract with Et₂O or DCM.

Why it works: Quaternization is thermodynamically impossible because the mechanism requires a hydrogen on the nitrogen to form the intermediate iminium species [2].

Troubleshooting & FAQs (Ticket System)

Ticket #402: "I used Methyl Iodide (MeI) and got a mixture of products."

Diagnosis: You are experiencing the "Poly-Alkylation Trap." Root Cause: The methylated product (tertiary amine) is often more nucleophilic than the starting spiro amine. In the presence of excess MeI, it continues to react to form the quaternary ammonium salt. Corrective Action:

  • Immediate Fix: If you must use alkyl halides (e.g., for radiolabeling), use a syringe pump to add MeI (0.9 equiv) over 4 hours at -78°C.

  • Recommended Fix: Switch to Protocol A (STAB) . It is chemically incapable of over-methylation.

Ticket #515: "My spiro amine won't react with Formaldehyde/STAB."

Diagnosis: Steric hindrance or poor iminium formation.[4] Root Cause: Spiro cycles can be bulky. If the nitrogen is flanked by quaternary carbons (e.g., 2,6-disubstituted piperidines), the iminium ion formation is slow. Corrective Action:

  • Force Conditions: Switch solvent to DCE (if using THF) and add 1.0 equiv of Acetic Acid. The acid catalyzes the dehydration step to form the iminium ion.

  • Alternative: Use Protocol C (Boc-Reduction) .

    • Step 1: Protect amine with Boc₂O.

    • Step 2: Reduce the Boc-carbamate with LiAlH₄ (LAH) in refluxing THF. This converts the N-Boc (N-C=O) directly to N-Me (N-CH₃) [3].

Ticket #609: "How do I remove trace quaternary salts from my tertiary amine?"

Diagnosis: Purification difficulty. Solution: Do not use silica chromatography immediately (quats streak on silica).

  • Acid/Base Wash:

    • Dissolve mixture in organic solvent (EtOAc).

    • Wash with water (Quaternary salts are highly water-soluble; Tertiary amines are lipophilic in organic base).

    • If product is lost to water: The tertiary amine might be too polar.

  • Scavenging: Add a polymer-supported electrophile (e.g., Isocyanate resin) to scavenge unreacted secondary amine, or a cation-exchange resin to trap the quaternary salt.

Comparative Data Table

FeatureDirect Alkylation (MeI)Reductive Amination (STAB)Eschweiler-ClarkeBoc-Reduction (LiAlH₄)
Selectivity Low (Risk of Quat.)High (Exclusive Mono) High (Exclusive Mono) Absolute
Conditions Basic, -78°C to RTMild, Acidic/Neutral, RTHarsh, Acidic, 100°CHarsh, Basic, Reflux
Atom Economy HighModerateModerateLow (Multi-step)
Spiro Suitability PoorExcellent Good (if stable)Excellent (for sterics)

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Eschweiler, W. (1905).[1][2] "Replacement of Hydrogen Atoms Bound to Nitrogen with Methyl Groups using Formaldehyde."[1][2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[2]

  • Pace, V., et al. (2014). "Lithium Aluminium Hydride (LAH) in the Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry.

Sources

Technical Support Center: Stability of N-methylspiro[4.5]decan-8-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists, analytical scientists, and drug development professionals working with N-methylspiro[4.5]decan-8-amine .

While the rigid spirocyclic scaffold of this compound is highly valuable for precisely orienting pharmacophores in drug discovery[1], its secondary aliphatic amine moiety introduces specific solution-phase vulnerabilities. This guide synthesizes field-proven insights and chemical causality to help you troubleshoot, prevent, and reverse degradation in your experimental workflows.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my aqueous or methanolic solution of N-methylspiro[4.5]decan-8-amine become cloudy or precipitate over time? The Causality: This is the most common issue encountered with sterically unhindered secondary aliphatic amines. The free base acts as a strong nucleophile and base, rapidly absorbing atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts (


)[2]. Because the spiro[4.5]decane ring provides minimal steric shielding around the nitrogen, this bimolecular capture of CO₂ is kinetically favored[3].
The Fix:  Always purge solvents with Argon or Nitrogen prior to preparing free-base solutions. For long-term library storage, utilize the hydrochloride (HCl) salt variant (CAS: 2097967-05-8), which is fully protonated and immune to CO₂ absorption[4].

Q2: LC-MS analysis of my stock solution shows a gradual decrease in the parent mass and the appearance of a +16 Da peak. What is the mechanism? The Causality: A +16 Da mass shift indicates N-oxidation, resulting in the formation of a hydroxylamine or N-oxide derivative[5]. This degradation pathway is triggered when the amine is stored in ethereal solvents (e.g., THF, diethyl ether) that have accumulated trace peroxides, or when exposed to dissolved oxygen in the presence of trace transition metals (like Cu or Fe) which catalyze autoxidation[5][6]. The Fix: Use freshly distilled, peroxide-free solvents stabilized with BHT. If working in aqueous media, supplementing the buffer with 1 mM EDTA will sequester the trace metals responsible for catalyzing the oxidative radical cascade.

Q3: Is it safe to store N-methylspiro[4.5]decan-8-amine stock solutions in dichloromethane (DCM) or chloroform? The Causality: No. Over prolonged storage, secondary amines will undergo nucleophilic substitution with halogenated solvents. In DCM, this leads to the formation of alkylated adducts (such as aminals or chloromethyl derivatives). This slow side-reaction is a frequent, hidden cause of titer loss in high-throughput screening libraries. The Fix: Switch to LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile for long-term organic stock solutions.

Part 2: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the quantitative degradation profiles of N-methylspiro[4.5]decan-8-amine under standard laboratory conditions.

Solvent SystemAtmospheric ConditionPrimary DegradantEst. Half-Life (25°C)Recommended Preventive Action
Water (pH 7.4) Ambient AirCarbamate salt (Precipitate)< 48 hoursStore as HCl salt; purge with Ar
Methanol Ambient AirCarbamate / Carbonate5-7 daysKeep tightly sealed; prepare fresh
THF (Aged) Sealed (contains peroxides)N-oxide (+16 Da adduct)< 24 hoursUse BHT-stabilized or fresh THF
Dichloromethane Sealed, DarkAlkylated adducts2-3 weeksAvoid halogenated solvents
DMSO Sealed, Ar purgedStable> 6 monthsIdeal for master stock solutions

Part 3: Self-Validating Experimental Protocols

Protocol A: Forced Degradation and LC-MS Validation Assay

Expertise & Experience: Do not wait for mysterious titer loss to ruin an assay. By intentionally forcing degradation under controlled extremes, you create a verified reference library of retention times and mass adducts specific to your LC-MS setup. Self-Validation Mechanism: The protocol uses a built-in ionization checkpoint. N-oxides are prone to in-source fragmentation back to the parent mass; if the +16 Da peak does not appear in Vial A, you immediately know your MS cone voltage is too high, preventing false-negative stability readings in the future.

Step-by-Step Methodology:

  • Master Stock: Dissolve 10 mg of N-methylspiro[4.5]decan-8-amine in 1 mL of LC-MS grade DMSO. Aliquot 100 µL into three separate glass HPLC vials (Vial A, B, and C).

  • Oxidative Stress (Vial A): Add 900 µL of 0.1% H₂O₂ in water. Incubate at room temperature for 2 hours. This forces N-oxide formation.

  • CO₂ Stress (Vial B): Add 900 µL of 50 mM ammonium bicarbonate buffer (pH 8.0). Leave the vial uncapped in a standard fume hood for 4 hours to force carbamate equilibrium.

  • Control (Vial C): Add 900 µL of LC-MS grade water, heavily purged with Argon. Cap tightly.

  • Analysis: Inject 1 µL of each vial onto a C18 column using a 5-95% Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Validation Check: Confirm the presence of the m/z [M+H+16] peak in Vial A. If absent, lower the MS declustering potential/cone voltage until the fragile N-oxide survives the ion source.

Protocol B: Recovery of Free Base from Carbamate Precipitate

Expertise & Experience: If a valuable batch of the free base has clouded out of solution, it is not destroyed. Carbamate formation is a reversible thermodynamic equilibrium[2][3]. By manipulating the pH, we can break the carbamate bonds, off-gas the CO₂, and recover the pure amine. Self-Validation Mechanism: The reaction validates itself visually. The exact moment the carbamate is fully destroyed is signaled by the cessation of effervescence (CO₂ release) and the return of a perfectly clear solution.

Step-by-Step Methodology:

  • Acidic Reversal: To the cloudy aqueous suspension, add 1 M HCl dropwise under continuous stirring until the pH drops below 3.0.

  • Visual Checkpoint: Observe the solution. It will bubble vigorously as CO₂ is expelled. Once bubbling stops and the solution is completely clear, the carbamate has been fully converted to the soluble amine hydrochloride salt.

  • Basification: Chill the solution on ice to prevent volatilization. Slowly add 1 M NaOH dropwise until the pH exceeds 10.0, converting the salt back to the free base.

  • Extraction: Extract the aqueous layer three times with equal volumes of Methyl tert-butyl ether (MTBE). Note: Do not use DCM, to avoid the alkylation pathway discussed in Q3.

  • Isolation: Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-methylspiro[4.5]decan-8-amine free base.

Part 4: Diagnostic Workflow

Use the following logical workflow to rapidly diagnose and resolve solution instability issues in your laboratory.

G A Observe Instability in Solution B Physical Change? (Cloudiness/Precipitate) A->B C Chemical Change? (LC-MS Adducts) A->C D Atmospheric CO2 Carbamate Formation B->D Yes E N-Oxidation (+16 Da Adduct) C->E +16 Da F Solvent Alkylation (Loss of API) C->F No Adduct, Just Loss G Action: Purge with Ar or use HCl Salt D->G H Action: Use Peroxide-free Solvents & Antioxidants E->H I Action: Avoid Halogenated Solvents for Storage F->I

Diagnostic workflow for N-methylspiro[4.5]decan-8-amine solution instability.

References

  • PubChem - NIH. Spiro[4.5]decan-8-amine | C10H19N | CID 21483273. 7

  • Benchchem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. 1

  • BLDpharm. 2097967-05-8 | N-Methylspiro[4.5]decan-8-amine hydrochloride.4

  • ACS Publications. Thermal Stability of Phase-Change Absorbents MEA-NHD-H2O and DMAPA-NHD-H2O in CO2 Capture Process. 2

  • ResearchGate. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy. 3

  • ResearchGate. Hemilabile Amine-Functionalized Efficient Azo-Aromatic Cu-Catalysts. 6

  • CORE. OXIDATION OF FINE CHEMICALS BY IRON BASED AND METAL-FREE CATALYSIS. 5

Sources

Technical Support Center: Optimizing Reaction Temperature for Spiro Amine Formation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of complex organic syntheses. The formation of spiro amines—a critical scaffold in medicinal chemistry—presents a common challenge where reaction temperature is not just a parameter but a pivotal control element. This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions for common experimental hurdles. We will explore the causality behind temperature-related effects, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in spiro amine formation?

Temperature directly influences the reaction kinetics and thermodynamics. An increase in temperature raises the average kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[1] This typically accelerates the reaction rate. However, for reversible reactions like many spirocyclizations, temperature also dictates the position of the equilibrium. Higher temperatures can favor either the product or the starting materials depending on the reaction's enthalpy, and can sometimes lead to the formation of more stable, but undesired, byproducts.[2]

Q2: How do I determine a starting temperature for my specific spiro amine synthesis?

A literature review of analogous reactions is the best starting point. Many spirocyclizations, such as those for creating spiro-oxindoles or other heterocyclic systems, often require elevated temperatures, with refluxing conditions in solvents like ethanol or toluene being common.[3][4] For novel reactions, start at a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no reaction occurs, a gradual increase in temperature is a logical next step.[3] Conversely, some highly activated systems or those using potent organocatalysts may proceed efficiently at or below room temperature.[5][6]

Q3: What are "Kinetic" vs. "Thermodynamic" products, and how does temperature influence their formation in spirocyclizations?

This is a critical concept in reactions with multiple possible outcomes.

  • Kinetic Product: This product forms the fastest because its reaction pathway has the lowest activation energy (Ea). It is favored at lower temperatures where the reaction is essentially irreversible.[7][8]

  • Thermodynamic Product: This product is the most stable (lowest Gibbs free energy) but may form more slowly due to a higher activation energy. It is favored at higher temperatures where the reaction is reversible, allowing an equilibrium to be established.[2][7]

In spiro amine synthesis, you might observe the formation of a less-stable regioisomer or diastereomer at low temperatures (the kinetic product). As you increase the temperature, the reaction may become reversible, allowing the system to equilibrate to the more stable thermodynamic spiro amine product.[2]

G cluster_0 Reaction Coordinate cluster_1 Energy Profile Reactants Reactants Intermediate Intermediate Kinetic Product (P_K) Kinetic Product (P_K) Thermodynamic Product (P_T) Thermodynamic Product (P_T) E0 Reactants E1 Transition State (TS_K) E2 Product (P_K) E3 Transition State (TS_T) E4 Product (P_T)

Caption: Energy profile showing faster formation of the less stable kinetic product.

Troubleshooting Guides

Issue 1: Low or No Yield of Spiro Amine

A low yield is one of the most common issues and can often be traced back to suboptimal temperature conditions.[5][9]

Potential Cause & Systematic Solution:

  • Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that isn't being overcome at the current temperature.

    • Protocol:

      • Ensure your starting materials are pure and the catalyst (if used) is active.[10] Impurities can inhibit the reaction.

      • Set up the reaction at your initial temperature (e.g., 25 °C) and take a baseline TLC/LC-MS sample.

      • Increase the temperature in discrete intervals (e.g., by 20 °C).

      • After a set time at each new temperature (e.g., 2-4 hours), take another analytical sample to monitor for product formation and consumption of starting materials.

      • Continue this incremental increase until you observe a reasonable reaction rate or until you approach the boiling point of the solvent. Many reactions require reflux conditions to proceed to completion.[4]

  • Reaction Stalling: The reaction starts but fails to proceed to completion, even after an extended time.

    • Protocol:

      • First, confirm that the issue isn't catalyst deactivation. If possible, add a fresh portion of the catalyst.

      • If the reaction remains stalled, a moderate increase in temperature may be required to push the equilibrium towards the product side.[5] Be cautious, as excessive heat could lead to decomposition (see Issue 3).

G start Start: Low Spiro Amine Yield check_purity Verify Purity of Reagents & Catalyst? start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Purify/Replace Reagents check_purity->purity_bad No temp_increase Incrementally Increase Temperature (e.g., +20°C) purity_ok->temp_increase purity_bad->start monitor Monitor by TLC/LC-MS at Each Step temp_increase->monitor product_formed Product Formation Observed? monitor->product_formed optimize Optimize Temperature & Time at this Condition product_formed->optimize Yes no_product No Product Observed product_formed->no_product No check_solvent Consider Solvent Change (Higher Boiling Point?) no_product->check_solvent change_solvent Re-run with New Solvent check_solvent->change_solvent Yes end Consult Further Literature/Support check_solvent->end No change_solvent->temp_increase

Caption: Troubleshooting workflow for low spiro amine yield.

Issue 2: Significant Side Product Formation

The appearance of major impurities often indicates that temperature is promoting undesired reaction pathways.

Potential Cause & Systematic Solution:

  • Favoring an Undesired Thermodynamic Product: An alternative, more stable byproduct might be forming at elevated temperatures.

    • Protocol:

      • Attempt the reaction at a lower temperature.[6] Even if the reaction is slower, it may favor the kinetically controlled formation of your desired spiro amine.

      • For example, some Michael/Michael domino reactions for spiro-compound synthesis are run at temperatures as low as -20 °C to improve selectivity.[5]

  • Competing Reaction Pathways Activated by Heat: Higher temperatures can provide the necessary activation energy for entirely different reactions to occur, such as polymerization or elimination.

    • Protocol:

      • Carefully analyze the structure of your side products if possible. This can provide clues about the undesired pathway.

      • Screen a range of lower temperatures (e.g., 0 °C, room temperature) to see if you can suppress the side reaction while still forming the desired product, albeit more slowly.

Issue 3: Decomposition of Starting Materials or Product

If you observe a decrease in the concentration of your desired product after an initial increase, or the formation of a complex mixture of unidentifiable spots on a TLC plate, thermal decomposition is a likely culprit.[11]

Potential Cause & Systematic Solution:

  • Exceeding Thermal Stability: One or more components in your reaction mixture are not stable at the reaction temperature. Some complex organic molecules, including certain spiro compounds, can have limited thermal stability.[12][13]

    • Protocol:

      • Determine the thermal stability of your most sensitive reactant and the final spiro amine product. This can be done by heating a small sample in the reaction solvent and monitoring for degradation over time by TLC or LC-MS.

      • Run the reaction at a temperature well below the decomposition point. If the reaction rate is too slow, you may need to investigate alternative solutions, such as:

        • Using a more active catalyst that allows for lower reaction temperatures.[14]

        • Switching to a different solvent system.

        • Using microwave-assisted synthesis, which can sometimes accelerate reactions at lower bulk temperatures.[15]

Data Summary: The Effect of Temperature Adjustment

Parameter AdjustmentPotential Effect on YieldPotential Effect on RatePotential Effect on SelectivityKey Consideration
Increase Temperature Increase (if overcoming Ea) or Decrease (if decomposition)IncreaseMay Decrease (favoring thermodynamic byproduct)Risk of decomposition and side reactions.[5][11]
Decrease Temperature Decrease (if rate becomes too slow) or Increase (if preventing side reactions)DecreaseMay Increase (favoring kinetic product)Reaction time may become impractically long.[6]
Reflux Conditions Often maximizes yield for slow reactionsMaximizes rate for a given solventCan be detrimental if byproducts are favoredEnsure product and reactants are stable at the solvent's boiling point.[4]

References

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Spivey, A. C. (n.d.). Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]

  • Synthesis and stability of new spiroaminoborate esters. (2012). PMC - NIH. Retrieved from [Link]

  • The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. (2005). PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. Retrieved from [Link]

  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Retrieved from [Link]

  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of endo-spiro[pyrrolizidine-3,3'-oxindole] 4a. (2017). ResearchGate. Retrieved from [Link]

  • Green regioselective synthesis and theoretical insights into photo- and thermochromic spiro heterocycles: toward optical and thermal sensing applications. (2025). PMC. Retrieved from [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). LinkedIn. Retrieved from [Link]

  • Song, W., et al. (2021). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • A novel heterogeneous acid–base nano-catalyst designed based on graphene oxide for synthesis of spiro-indoline-pyranochromene derivatives. (2020). PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Optimization of the reaction condition for the synthesis of spir-4H-pyran-3,3-oxindole] a. (2022). ResearchGate. Retrieved from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2025). MDPI. Retrieved from [Link]

  • Zou, Y., et al. (2021). Spiro Scaffold Chiral Organocatalyst of 3,2'-Pyrrolidinyl Spiro-oxindole Amine and Its Catalytic Evaluation in the Enantioselective Aldol Condensation. PubMed. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines - Master Organic Chemistry. Retrieved from [Link]

  • (PDF) The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. (2025). ResearchGate. Retrieved from [Link]

  • Results of the evaluation of temperature and heating mode for the synthesis of 1a. (n.d.). ResearchGate. Retrieved from [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). ACS Publications. Retrieved from [Link]

  • Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. (2022). ACS Omega. Retrieved from [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. (2022). Preprints.org. Retrieved from [Link]

Sources

overcoming steric hindrance in spiro[4.5]decane substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As modern drug discovery increasingly escapes "flatland" to explore


-rich, three-dimensional architectures, spirocyclic systems have emerged as privileged building blocks that offer exceptional conformational rigidity and unique vector projection[1].

However, functionalizing the spiro[4.5]decane scaffold presents a formidable synthetic challenge. The quaternary spiro carbon (C5) imposes severe steric penalties, particularly at the adjacent


-positions (C4 and C6). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these steric bottlenecks and keep your pipeline moving.

Strategic Workflow for Spiro[4.5]decane Functionalization

G Start Target Substitution on Spiro[4.5]decane CheckPos Is target adjacent to spiro carbon (alpha)? Start->CheckPos HighSteric High Steric Hindrance Evaluate Pathway CheckPos->HighSteric Yes LowSteric Standard Substitution (SN2 / Cross-Coupling) CheckPos->LowSteric No CrossCoupling Pd-Catalyzed Cross-Coupling HighSteric->CrossCoupling Nucleophilic Nucleophilic Substitution HighSteric->Nucleophilic DeNovo De Novo Synthesis HighSteric->DeNovo Ligands Use Bulky/Electron-Rich Ligands (e.g., PCy3, RuPhos) CrossCoupling->Ligands Radical Shift to SN1 or Photoredox Radical Pathway Nucleophilic->Radical Claisen Claisen Rearrangement of Dihydropyrans DeNovo->Claisen

Decision tree for overcoming steric hindrance in spiro[4.5]decane functionalization.

Section 1: Palladium-Catalyzed Cross-Coupling at Alpha Positions

Q: Why do my Suzuki-Miyaura couplings fail or stall at 10-15% yield when targeting the C6 position of a spiro[4.5]decane scaffold?

The Causality: The failure is rarely at the oxidative addition step; the catalytic cycle is typically stalling during transmetalation or reductive elimination. The orthogonal orientation of the cyclopentane and cyclohexane rings creates a massive steric shield around the C6 carbon, acting much like a bulky tert-butyl group[1]. Standard bidentate ligands (like dppf) or small monodentate ligands (like PPh


) create a crowded palladium coordination sphere that physically cannot accommodate the bulky spirocyclic intermediate.

The Solution: You must shift the reaction to favor a monoligated palladium species (


). By utilizing bulky, electron-rich phosphine ligands such as PCy

or Buchwald ligands (e.g., RuPhos), you force the palladium into a highly active, low-coordinate state. Paradoxically, the extreme steric bulk of these ligands accelerates reductive elimination by "pushing" the coupled fragments together within a deep catalytic pocket[2].

Table 1: Quantitative Yield Optimization for C6-Spiro[4.5]decane Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh

)

NoneNa

CO

80<5%Transmetalation blocked by bulky spiro core.
Pd(dppf)Cl

dppfK

PO

9012%Bidentate ligand restricts Pd flexibility.
Pd(OAc)

PCy

(10 mol%)
Cs

CO

10070%Monoligated

active species easily accommodates steric bulk.
Pd

(dba)

RuPhosLiHMDS8582%Deep catalytic pocket accelerates reductive elimination.
Protocol 1: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Self-Validating System: The visual transition of the palladium species confirms active catalyst formation.

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with the spirocyclic boronic acid pinacol ester (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), and Cs
    
    
    CO
    
    
    (3.0 equiv)[2].
  • Solvent Addition: Add degassed Toluene/H

    
    O (10:1, 0.2 M). Seal the tube and remove it from the glovebox.
    
  • Activation Check: Heat the mixture to 100 °C. Validation Check: Within 15 minutes, the mixture should transition from a dark red/brown suspension to a pale yellow/orange homogeneous solution, indicating the successful formation of the active

    
     species.
    
  • Monitoring: Stir for 12 hours. Validation Check: LC-MS should show >95% consumption of the aryl bromide. If the reaction stalls at 50%, do not add more catalyst; instead, verify that your base has not been depleted by adventitious water or acidic functional groups.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify via flash chromatography.

Section 2: Nucleophilic Substitutions & Stereocontrol

Q: I am trying to perform an S


2 displacement of a C4-mesylate on the cyclopentane ring, but I only recover starting material or get elimination products. How can I force the substitution? 

The Causality: You cannot "force" an S


2 reaction if the physical geometry forbids it. The S

2 mechanism requires the nucleophile to approach via the Bürgi-Dunitz trajectory (approx. 109° backside attack relative to the leaving group). In a spiro[4.5]decane system, this trajectory is often completely blocked by the axial protons of the orthogonal cyclohexane ring. Heating the reaction merely increases the basicity of your nucleophile, shifting the pathway entirely toward E2 elimination.

The Solution: Abandon the S


2 paradigm. Instead, utilize a visible-light-mediated photoredox radical pathway. By generating a planar, 

-hybridized carbon-centered radical at the hindered position, you completely remove the backside-attack requirement. This radical can then be intercepted by a suitable somophile or cross-coupled via dual nickel/photoredox catalysis to access exceptionally hindered spirocycles[3].
Protocol 2: Visible-Light-Mediated Radical Functionalization

Self-Validating System: Luminescence tracking ensures catalyst integrity.

  • Reagent Assembly: To an oven-dried vial, add the spirocyclic redox-active ester (RAE) (1.0 equiv), the nucleophilic trap/somophile (2.0 equiv), and the photocatalyst [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (2 mol%).
  • Degassing (Critical): Dissolve in anhydrous, degassed dichloromethane (0.1 M). Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher and will immediately kill the radical chain reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir at room temperature for 16 hours.

  • Validation Check: Upon irradiation, the solution should maintain a vibrant, glowing luminescence. If the solution color shifts to a murky dark brown within the first hour, the catalyst has degraded (usually due to oxygen ingress). Stop the reaction, re-purify your solvents, and ensure rigorous degassing.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography.

Section 3: Alternative Synthetic Strategies (De Novo Scaffolding)

Q: Both cross-coupling and radical methods are failing for my highly functionalized target. Is there a way to avoid late-stage substitution entirely?

The Causality: When late-stage functionalization is blocked by insurmountable steric hindrance, the most reliable approach is to build the spirocyclic core with the substituents already in place.

The Solution: The Claisen rearrangement of 4-substituted bicyclic dihydropyrans is a highly stereoselective method for constructing functionalized spiro[4.5]decanes[4]. The [3,3]-sigmatropic rearrangement transfers the stereochemical information from the easily accessible, less-hindered dihydropyran directly to the newly formed quaternary spiro center, bypassing the need for direct substitution.

Protocol 3: Stereoselective Claisen Rearrangement

Self-Validating System: TLC polarity shifts confirm sigmatropic rearrangement.

  • Preparation: Dissolve the functionalized bicyclic dihydropyran precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere.

  • Reaction Execution: Heat the solution to reflux (110 °C) for 24-48 hours. (For highly congested substrates, microwave irradiation at 150 °C for 2 hours may be required).

  • Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The starting dihydropyran will appear as a UV-active spot. As the rearrangement proceeds, a new, highly non-polar spot will emerge. Because the resulting spiro[4.5]decane often loses extended conjugation, it may become UV-inactive. Crucial Step: Stain the TLC plate with Phosphomolybdic Acid (PMA) and heat to visualize the newly formed spirocyclic product[4].

  • Purification: Remove the solvent in vacuo and purify the resulting functionalized spiro[4.5]decane via column chromatography.

References

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery ChemRxiv[Link]

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI[Link]

  • Streamlined synthesis of C(sp3)-Rich N-Heterospirocycles enabled by visible-light-mediated photocatalysis SciSpace[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic scaffolds into drug discovery pipelines represents a critical evolution in medicinal chemistry, driven by the 1[1]. Molecules with high sp³ character, such as N-methylspiro[4.5]decan-8-amine , exhibit improved physicochemical properties and target selectivity[1]. However, the rigid three-dimensional architecture of the spiro[4.5]decane core presents significant analytical challenges. The dense clustering of aliphatic protons from the fused cyclopentane and cyclohexane rings often results in a convoluted, overlapping multiplet envelope in standard ¹H NMR spectroscopy.

As a Senior Application Scientist, I have evaluated numerous analytical workflows to resolve these complex spin systems. This guide objectively compares the performance of different NMR hardware capabilities (400 MHz vs. 600 MHz) and solvent systems (CDCl₃ vs. C₆D₆) for the structural elucidation of N-methylspiro[4.5]decan-8-amine, providing actionable, self-validating protocols for drug development professionals.

Hardware Performance: 400 MHz vs. 600 MHz Spectrometers

The frequency resolution of an NMR spectrum is fundamentally limited by the 2[2]. While 400 MHz spectrometers are ubiquitous for routine screening, they often fail to resolve the severe spectral overlap inherent to complex spirocyclic systems.

The Causality of Resolution: Chemical shift dispersion (measured in Hz) increases linearly with the external magnetic field (B₀), whereas scalar coupling constants (J, in Hz) remain independent of B₀. At 600 MHz, the ratio of chemical shift difference to coupling constant (Δν/J) increases significantly. This minimizes second-order "roofing" effects and transforms complex overlapping multiplets into first-order, interpretable splitting patterns[2].

However, high-field NMR demands rigorous sample preparation. 3 that is negligible at 400 MHz can severely distort the static magnetic field at 600 MHz, entirely negating the resolution benefits of the stronger magnet[3].

Table 1: Quantitative Comparison of Field Strengths for N-methylspiro[4.5]decan-8-amine (in CDCl₃)
Metric400 MHz (9.4 Tesla)600 MHz (14.1 Tesla)Analytical Impact
Aliphatic Envelope Dispersion ~480 Hz (1.2 - 2.4 ppm)~720 Hz (1.2 - 2.4 ppm)50% increase in peak separation space.
H-8 Methine Signal Broad multiplet, partial overlapDistinct tt (triplet of triplets)Enables precise extraction of J-couplings (axial-axial vs. axial-equatorial).
Signal-to-Noise (S/N) Baseline (Normalized to 1x)~2.2x higherFacilitates detection of minor stereoisomers or impurities.
Second-Order Artifacts Pronounced (roofing in ring CH₂)Minimized (approaching first-order)Simplifies 1D interpretation without relying solely on 2D COSY/HSQC.

Solvent Selection: Standard (CDCl₃) vs. Aromatic Solvent Induced Shifts (C₆D₆)

When hardware upgrades are inaccessible, chemical manipulation via solvent selection is a highly effective alternative. While CDCl₃ is the standard default, it often fails to separate the N-methyl singlet from the upfield cyclohexane protons.

The ASIS Mechanism: 4 leverage the anisotropic magnetic field of aromatic solvents like benzene-d₆ (C₆D₆)[4]. Polar molecules, such as the secondary amine in N-methylspiro[4.5]decan-8-amine, form weak, transient collision complexes with the electron-rich π-cloud of benzene[4]. The solvent molecules align preferentially with the solute's dipole moment, placing specific protons (like the N-CH₃ and H-8) in the shielding cone of the benzene ring.5 for protons near the polar center[5].

Table 2: Solvent-Induced Chemical Shift Variations (at 600 MHz)
Proton AssignmentCDCl₃ (δ ppm)C₆D₆ (δ ppm)Δδ (CDCl₃ - C₆D₆)Observation
N-CH₃ (Singlet) 2.422.15+0.27Shifted upfield, away from the H-8 multiplet.
H-8 (Methine) 2.652.48+0.17Deconvoluted from the upper aliphatic envelope.
Cyclopentane (H-1 to H-4) 1.40 - 1.801.35 - 1.75+0.05Minimal ASIS effect; distant from the amine dipole.
Cyclohexane (H-6, H-7, H-9, H-10) 1.20 - 1.951.10 - 1.85+0.10Moderate shift; helps resolve axial/equatorial overlap.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps to guarantee data integrity.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of highly pure N-methylspiro[4.5]decan-8-amine (free base).

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or C₆D₆).

    • Self-Validation Check: Visually inspect for complete dissolution. Particulate matter creates magnetic susceptibility gradients that ruin lineshape.

  • Transfer the solution to a high-precision, 5 mm NMR tube (e.g., Wilmad 528-PP). Do not use disposable tubes for 600 MHz analysis[3].

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into the 600 MHz spectrometer and allow exactly 5 minutes for thermal equilibration (standardized at 298 K).

  • Lock onto the deuterium signal of the solvent.

  • Perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 shims to maximize the lock level.

    • Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS signal. Proceed only if FWHM ≤ 0.5 Hz.

  • Acquire the ¹H spectrum using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.18 seconds.

Step 3: Data Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier transformation.

  • Phase the spectrum manually (zero and first-order) to ensure perfectly symmetrical peak bases.

  • Reference the chemical shifts to the internal TMS peak at 0.00 ppm.

Visualizing the Analytical Logic

Workflow Start N-methylspiro[4.5]decan-8-amine Sample Preparation Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Standard Baseline) Solvent->CDCl3 C6D6 C6D6 (ASIS Deconvolution) Solvent->C6D6 Field Field Strength Selection CDCl3->Field C6D6->Field MHz400 400 MHz (Routine Screening) Field->MHz400 MHz600 600 MHz (High-Resolution Elucidation) Field->MHz600 Data Data Processing & Multiplet Analysis MHz400->Data MHz600->Data

Decision matrix for optimizing the 1H NMR analysis of spirocyclic amines.

ASIS Amine Spiro-amine Solute (Strong Dipole Moment) Complex Transient Collision Complex (Dipole-π Alignment) Amine->Complex Interacts with Benzene C6D6 Solvent (Electron-rich π-cloud) Benzene->Complex Aligns with Shielding Anisotropic Shielding (Upfield Shift of N-CH3 & H-8) Complex->Shielding Induces

Mechanistic pathway of Aromatic Solvent Induced Shifts (ASIS) in C6D6.

Conclusion

For complex three-dimensional scaffolds like N-methylspiro[4.5]decan-8-amine, relying solely on standard 400 MHz NMR in CDCl₃ often yields ambiguous structural data. By strategically upgrading to a 600 MHz high-field instrument and leveraging the ASIS effect via C₆D₆, researchers can systematically deconvolute overlapping aliphatic signals. This dual-pronged approach ensures high-fidelity structural characterization, which is paramount for downstream structure-activity relationship (SAR) studies in drug discovery.

References

  • BenchChem. "Potential applications of spirocyclic compounds in pharmacology."
  • arXiv. "DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits."
  • JEOL. "The grade of the sample tube affects the resolution."
  • Nanalysis.
  • ResearchGate.

Sources

mass spectrometry fragmentation of spiro[4.5]decane amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Spiro[4.5]decane Amines for Researchers and Drug Development Professionals

This guide provides a detailed comparison and technical analysis of the mass spectrometric fragmentation of spiro[4.5]decane amines. We will delve into the mechanistic principles governing their fragmentation, compare ionization techniques, and provide actionable experimental protocols to aid researchers in the structural elucidation of these vital compounds.

Spirocyclic compounds, characterized by two rings connected by a single common atom, are prevalent scaffolds in natural products and active pharmaceutical ingredients[1]. The spiro[4.5]decane framework, in particular, offers a unique three-dimensional architecture that is of great interest in drug discovery for creating novel chemical entities with specific pharmacological activities[1]. Aminated versions of this scaffold are crucial building blocks. Accurate structural characterization is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide will illuminate the fragmentation pathways that are key to identifying and differentiating isomers of spiro[4.5]decane amines.

The Choice of Ionization: Setting the Stage for Fragmentation

The method of ionization is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): This is a classic and highly robust "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons[2][3]. This high energy input leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural elucidation[2][4]. The major drawback is that the high energy often leads to the complete fragmentation of the initial molecular ion, making molecular weight determination difficult[5]. EI is most effective for thermally stable and volatile organic compounds with molecular weights below 600 amu[2].

  • Soft Ionization Techniques (ESI & CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" because they impart much less energy to the analyte[6]. This results in a strong signal for the molecular ion (e.g., [M+H]⁺) and minimal fragmentation. While excellent for determining molecular weight, they provide less structural information from fragmentation unless coupled with tandem mass spectrometry (MS/MS) techniques[5][7].

For the purpose of this guide, which focuses on comparing structures based on their fragmentation patterns, we will primarily focus on the data-rich spectra generated by Electron Ionization, typically coupled with Gas Chromatography (GC-MS)[6][8][9].

Deconstructing the Molecule: Predicted Fragmentation Pathways

The fragmentation of a spiro[4.5]decane amine in an EI-MS system is not random. It is a series of predictable bond cleavages driven by the stability of the resulting radical cations and neutral losses. The pattern is heavily influenced by both the spirocyclic core and the position of the amine group.

Fragmentation of the Spiro[4.5]decane Carbocyclic Skeleton

First, it is essential to understand the fragmentation of the parent hydrocarbon. The mass spectrum of spiro[4.5]decane shows a characteristic pattern resulting from cleavages of the cyclopentane and cyclohexane rings[10][11]. The fragmentation is driven by the formation of stable carbocations. Key fragmentations involve the loss of ethyl (C2H5, -29 Da) and propyl (C3H7, -43 Da) radicals, leading to characteristic ions in the spectrum.

The diagram below illustrates the general workflow for analyzing these compounds and the initial fragmentation of the core structure.

G cluster_workflow GC-MS Analysis Workflow cluster_fragmentation Core Spiro[4.5]decane Fragmentation A Sample Injection (Spiro[4.5]decane Amine) B GC Separation (Isomer Resolution) A->B C Ionization Chamber (Electron Ionization, 70 eV) B->C D Mass Analyzer (Quadrupole) C->D E Detector (Electron Multiplier) D->E F Mass Spectrum E->F mol Spiro[4.5]decane (M+•, m/z 138) frag1 Loss of C2H5• (m/z 109) mol->frag1 Ring Opening frag2 Loss of C3H7• (m/z 95) mol->frag2 Rearrangement frag3 Loss of C4H9• (m/z 81) frag1->frag3 Further Fragmentation

Caption: GC-MS workflow and core fragmentation of the spiro[4.5]decane skeleton.

The Directing Influence of the Amine Group

The presence of a nitrogen atom dramatically directs the fragmentation process. For amines, the most dominant fragmentation pathway is alpha-cleavage , where the bond between the carbon atom bearing the amine (the α-carbon) and an adjacent carbon is broken[12]. This is a highly favorable process because it results in a resonance-stabilized iminium cation. The molecular ion peak of a compound with a single nitrogen atom will be an odd number, a principle known as the "Nitrogen Rule"[5][12].

alpha_cleavage cluster_amine General Alpha-Cleavage in Amines R2-CH(R1)-NH2+• R2-CH(R1)-NH2+• { [R2•] + [CH(R1)=NH2]+ } { [R2•] + [CH(R1)=NH2]+ } R2-CH(R1)-NH2+•->{ [R2•] + [CH(R1)=NH2]+ }

Caption: The dominant alpha-cleavage pathway in aliphatic amines.

Comparative Fragmentation: Positional Isomers of Spiro[4.5]decanamine

The true power of mass spectrometry lies in its ability to distinguish between isomers. Let's compare the predicted EI fragmentation of two key positional isomers: 1-amino-spiro[4.5]decane (amine on the cyclopentane ring) and 6-amino-spiro[4.5]decane (amine on the cyclohexane ring).

Isomer Structure Key Fragmentation Driver Predicted Key Fragments (m/z) Rationale
1-Amino-spiro[4.5]decane Amine on C1 (cyclopentane ring)Alpha-cleavage at C1-C2 or C1-C5 bondm/z 84 Cleavage of the C1-C5 bond (within the cyclopentane ring) and loss of a C6H11• radical (cyclohexyl radical). This forms a stable iminium cation.
m/z 124 Alpha-cleavage with loss of a C2H5• radical from the cyclohexane portion after rearrangement.
6-Amino-spiro[4.5]decane Amine on C6 (cyclohexane ring)Alpha-cleavage at C6-C7 or C6-C10 bondm/z 98 Cleavage of the C6-C7 or C6-C10 bond (within the cyclohexane ring) and loss of a C5H9• radical (cyclopentyl radical). This forms a highly stable six-membered ring iminium cation.
m/z 124 Alpha-cleavage with loss of an ethyl radical from the cyclohexane ring.

The key diagnostic difference lies in the base peaks generated by the most favorable alpha-cleavage. The formation of the m/z 98 ion is expected to be highly favorable for the 6-amino isomer due to the stability of the resulting six-membered iminium ring system. Conversely, the m/z 84 fragment would be characteristic of the 1-amino isomer.

Fragmentation Pathway Diagrams

isomers cluster_isomer1 1-Amino-spiro[4.5]decane Fragmentation cluster_isomer2 6-Amino-spiro[4.5]decane Fragmentation mol1 M+• (m/z 153) frag1a [M - C6H11]• m/z 84 mol1->frag1a α-cleavage (C1-C5) frag1b [M - C2H5]• m/z 124 mol1->frag1b α-cleavage (post-rearrangement) mol2 M+• (m/z 153) frag2a [M - C5H9]• m/z 98 mol2->frag2a α-cleavage (C6-C7) frag2b [M - C2H5]• m/z 124 mol2->frag2b α-cleavage

Caption: Predicted dominant fragmentation pathways for two positional isomers of spiro[4.5]decanamine.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for the analysis of spiro[4.5]decane amine samples. The inclusion of standards and blanks ensures data integrity.

Objective: To separate and identify positional isomers of a synthesized spiro[4.5]decane amine sample.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS)[8].

  • Column: A nonpolar column such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm) is recommended to separate isomers based on boiling point differences[8].

Materials:

  • Sample: Spiro[4.5]decane amine mixture, dissolved in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at ~1 mg/mL.

  • Solvent blank.

  • Helium (carrier gas).

Procedure:

  • Instrument Setup and Calibration:

    • Set the injector temperature to 250 °C and the MS transfer line to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Run an instrument autotune to ensure mass accuracy and sensitivity.

    • Carrier Gas Flow: Set Helium to a constant flow of ~1.0 mL/min.

  • GC Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (Rationale: This program provides good separation for semi-volatile compounds. The initial hold allows for sharp peaks, and the ramp effectively elutes the analytes.)

  • MS Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan.

    • Scan Range: m/z 40 - 400.

    • (Rationale: A full scan is necessary to capture all fragment ions and build a complete mass spectrum for identification.)

  • Analytical Sequence:

    • Inject 1 µL of the solvent blank to check for system contamination.

    • Inject 1 µL of the sample solution. A split injection (e.g., 50:1) is recommended to avoid overloading the column and detector.

    • Inject another solvent blank to confirm no sample carryover.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for separated peaks corresponding to different isomers.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion (if present) at m/z 153.

    • Identify and tabulate the key fragment ions. Compare the relative intensities of the diagnostic ions (e.g., m/z 84 vs. m/z 98) to assign the structure to each separated isomer.

    • Compare the obtained spectra with reference spectra in databases like the NIST Mass Spectral Library for confirmation[10].

Conclusion

The mass spectrometric fragmentation of spiro[4.5]decane amines is a predictable process governed by the fundamental principles of carbocation stability and the strong directing effect of the amine functional group. Electron Ionization provides a rich fingerprint, allowing for the differentiation of positional isomers through the analysis of characteristic fragment ions, primarily those resulting from alpha-cleavage. By understanding these fragmentation pathways and employing a robust GC-MS methodology, researchers can confidently elucidate the structure of these important spirocyclic compounds, accelerating progress in medicinal chemistry and drug development.

References

  • Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa Source: ARKIVOC URL: [Link]

  • Title: Spiro(4.5)decane Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Spiro[4.5]decane-1,6-dione Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes Source: Scilit URL: [Link]

  • Title: 2,6-Dimethyl-spiro[4.5]decane - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Spiro[4.5]decane Source: NIST WebBook URL: [Link]

  • Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins Source: MDPI URL: [Link]

  • Title: Spiro[4.5]decane Source: NIST WebBook URL: [Link]

  • Title: Electron ionization Source: Wikipedia URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]

  • Title: Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry Source: PubMed URL: [Link]

  • Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews: Journal of Chemistry URL: [Link]

  • Title: Electron Ionization for GC–MS Source: LCGC International URL: [Link]

  • Title: The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis Source: Hilaris Publishing URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS Source: Spectro Inlets URL: [Link]

  • Title: Gas chromatography–mass spectrometry Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]al_Analysis/Mass_Spectrometry/Mass_Spectrometry-_Fragmentation_Patterns)

Sources

Comparative Guide: Spiro[4.5]decane vs. Spiro[3.3]heptane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from "flatland" aromatic drug discovery to three-dimensional chemical space, spirocyclic scaffolds have emerged as critical tools for improving physicochemical properties without sacrificing potency.[1][2][3][4] This guide compares two distinct classes: the high-strain, compact spiro[3.3]heptane and the voluminous, lipophilic spiro[4.5]decane .

Key Distinction:

  • Spiro[3.3]heptane is primarily a bioisostere for phenyl or cyclohexane rings , offering a rigid, linear exit vector geometry with reduced lipophilicity.

  • Spiro[4.5]decane serves as a globular core , often mimicking terpene or steroid-like architectures to fill large hydrophobic pockets and increase metabolic stability through steric bulk.

Part 1: Structural & Physicochemical Analysis[1]

The choice between these two scaffolds is rarely arbitrary; it is dictated by the binding pocket's geometry and the lead compound's ADME requirements.

Geometry and Exit Vectors

The defining feature of spirocycles is the angle between substituents on the two rings.

  • Spiro[3.3]heptane: The two cyclobutane rings are puckered. When substituted at the 2- and 6-positions, the exit vectors are nearly linear (

    
    ), making it an ideal spacer to replace a para-phenyl ring. However, unlike benzene, it possesses a defined thickness (approx 4–5 Å), creating a "stout rod" shape.
    
  • Spiro[4.5]decane: The six-membered ring typically adopts a chair conformation, while the five-membered ring adopts an envelope. This creates a complex, orthogonal vector set. It does not mimic a flat linker but rather acts as a "turn" or a central hub.

Physicochemical Comparison Data

The following table summarizes the general shifts in properties when replacing a phenyl ring with these scaffolds.

PropertySpiro[3.3]heptaneSpiro[4.5]decaneImpact / Rationale
LogP (Lipophilicity) Lowers (vs Phenyl/Spiro[4.5])IncreasesSpiro[3.3] has a lower carbon count (

) and compact volume. Spiro[4.5] (

) adds significant lipophilic bulk.
Solubility HighModerateHigh

and lower molecular weight in Spiro[3.3] favor aqueous solubility.
Metabolic Stability HighHighBoth scaffolds block metabolic hotspots. Spiro[3.3] relies on ring strain preventing oxidation; Spiro[4.5] relies on steric shielding.
Ring Strain ~60 kcal/mol~6–10 kcal/molSpiro[3.3] is highly strained, driving specific reactivity but stable in biological media.
Common Use Case Linker / SpacerCore / ScaffoldSpiro[3.3] connects domains; Spiro[4.5] is the domain.

Part 2: Decision Logic & Visualization

The following diagram illustrates the decision-making process for selecting the appropriate scaffold based on structural activity relationship (SAR) goals.

ScaffoldSelection Start Lead Optimization Goal Geometry Geometric Requirement? Start->Geometry Lipophilicity Lipophilicity Issue? Start->Lipophilicity Spiro33 Select Spiro[3.3]heptane (Linear/Rigid Spacer) Geometry->Spiro33 Need linear vectors (mimic p-phenyl) Spiro45 Select Spiro[4.5]decane (Globular/Bulky Core) Geometry->Spiro45 Need orthogonal vectors (mimic terpene/steroid) Lipophilicity->Spiro33 Need to lower LogP (Reduce aromaticity) Lipophilicity->Spiro45 Need to fill hydrophobic pocket (Increase vdW contact) Prop33 Features: - High Strain - Low MW - High Fsp3 Spiro33->Prop33 Prop45 Features: - High Stability - High Volume - Complex Stereochem Spiro45->Prop45

Figure 1: Decision tree for scaffold selection based on geometric and physicochemical constraints.

Part 3: Synthetic Accessibility & Protocols

While spiro[4.5]decanes utilize classical annulation chemistry, spiro[3.3]heptanes historically presented synthetic challenges due to ring strain. However, modern methods developed by groups like Carreira and Mykhailiuk have democratized access to the [3.3] system.

Synthesis Workflow Comparison

SynthesisWorkflow cluster_33 Spiro[3.3]heptane Route cluster_45 Spiro[4.5]decane Route Start33 Start: Nitroalkene / Cyclic Ketone Step33_1 [2+2] Cycloaddition (Photochemical or Thermal) Start33->Step33_1 Step33_2 Double Alkylation (gem-dihalides) Start33->Step33_2 End33 Spiro[3.3]heptane Step33_1->End33 Step33_2->End33 Start45 Start: Cyclohexanone Step45_1 Robinson Annulation Start45->Step45_1 Step45_2 Ring Closing Metathesis (RCM) Start45->Step45_2 End45 Spiro[4.5]decane Step45_1->End45 Step45_2->End45

Figure 2: Comparative synthetic workflows showing the distinct chemical strategies required for each scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane (Carreira Method)

Rationale: This protocol utilizes a double intramolecular nucleophilic substitution to close the second four-membered ring. It is preferred for its scalability and ability to generate diverse analogs.

Reagents:

  • 1-Benzyl-3,3-bis(chloromethyl)azetidine (Precursor)

  • Primary amine (e.g., Aniline or Benzylamine)

  • Potassium tert-butoxide (t-BuOK)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-3,3-bis(chloromethyl)azetidine (1.0 equiv) in anhydrous THF (0.5 M concentration) under nitrogen atmosphere.

  • Amine Addition: Add the desired primary amine (1.1 equiv).

  • Cyclization: Add t-BuOK (2.5 equiv) slowly at room temperature. The strong base deprotonates the amine, triggering a double displacement of the chloride leaving groups.

  • Heating: Heat the reaction mixture to reflux (66°C) for 12–24 hours to overcome the strain energy barrier of forming the second cyclobutane ring.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: Verify structure via

    
     NMR (look for characteristic "wing" doublets of the spiro methylene protons at 
    
    
    
    3.5–4.0 ppm).
Protocol B: Microsomal Stability Assay (Applicable to Both)

Rationale: To verify the metabolic advantage of the spiro-scaffold over aromatic analogs.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compound (1 µM final conc.)

Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Part 4: Conclusion

  • Use Spiro[3.3]heptane when you need to replace a phenyl ring to lower LogP, improve solubility, or escape IP space while maintaining a linear structural vector.

  • Use Spiro[4.5]decane when targeting large hydrophobic pockets (e.g., GPCRs, nuclear receptors) where filling space and providing a rigid, globular core is necessary for binding affinity.

The transition to these sp3-rich scaffolds is a proven strategy to improve clinical success rates by enhancing the "drug-likeness" of lead compounds.[1]

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

Sources

metabolic stability of N-methylspiro[4.5]decan-8-amine vs analogs

Technical Comparison: Metabolic Stability of -methylspiro[4.5]decan-8-amine vs. Analogs

Executive Summary


-methylspiro[4.5]decan-8-amine

Experimental data indicates that this spirocyclic scaffold significantly mitigates oxidative clearance pathways common to its analogs. While 4-substituted piperidines are prone to rapid

Key Performance Metrics (Representative Data):

  • Half-life (

    
    ):  ~30–60 minutes (Microsomal Stability).
    
  • Intrinsic Clearance (

    
    ):  Low-to-Moderate (< 0.05 mL/min/mg).
    
  • Primary Advantage: Steric shielding of the nitrogen lone pair and blockage of the para-metabolic soft spot.

Structural Analysis & Metabolic Rationale

The metabolic superiority of the spiro[4.5]decan-8-amine scaffold stems from its specific topology. Below is a structural comparison against its primary analogs.

The "Spiro Effect" on Metabolism

In a standard cyclohexylamine or piperidine drug pharmacophore, the position para to the amine (C4) is the most metabolically labile site, highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation.

  • Analog A (Piperidine): The nitrogen is exposed, facilitating

    
    -dealkylation. The C4 carbons are accessible for oxidation.
    
  • Analog B (4,4-Dimethylcyclohexane): While gem-dimethyl groups block C4, they lack the conformational rigidity of the spiro cycle.

  • Target (

    
    -methylspiro[4.5]decan-8-amine):  The spiro-carbon (C5 of the spiro system, C4 relative to the amine) is quaternary. It cannot be hydroxylated. Furthermore, the fused 5-membered ring creates a steric bulk that hinders the approach of CYP enzymes to the nitrogen, slowing 
    
    
    -demethylation.
Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the spiro scaffold versus a standard piperidine analog.

MetabolicPathwayscluster_0Standard Analog (Piperidine/Cyclohexyl)cluster_1Target Scaffold (Spiro[4.5]decane)Analog4-SubstitutedPiperidineOxidationC4-Hydroxylation(Rapid)Analog->OxidationCYP3A4/2D6NDealkylN-Demethylation(Rapid)Analog->NDealkylCYP EnzymesSpiroN-methylspiro[4.5]decan-8-amineBlockedC4 PositionBLOCKEDSpiro->BlockedSteric ShieldMinorMetMinor Hydroxylation(5-ring or distal)Spiro->MinorMetSlow KineticsSlowNDSlow N-DemethylationSpiro->SlowNDSteric Hindrance

Figure 1: Comparative metabolic liabilities. The spiro scaffold blocks the primary oxidation site (Red) found in analogs, shifting metabolism to slower, secondary pathways (Yellow).

Comparative Performance Data

The following data summarizes the stability profile of spiro[4.5]decan-8-amine derivatives compared to standard bioisosteres. Data is synthesized from structure-activity relationship (SAR) studies involving TRPM8 antagonists and GlyT1 inhibitors.

Table 1: Microsomal Stability Comparison (Mouse/Human Liver Microsomes)
Scaffold ClassStructure Type

(min)

(mL/min/mg)
Primary Metabolic Route
Spiro[4.5]decan-8-amine Spirocyclic 30 - 60 < 0.05 Minor ring hydroxylation
4-PhenylpiperidineMonocyclic (N-het)< 15> 0.15

-oxidation, Ring opening
4-Substituted CyclohexaneMonocyclic (Carbo)15 - 250.08 - 0.12Rapid C4-hydroxylation
Spiro[5.5]undecaneSpirocyclic (Homolog)25 - 45~0.06Ring hydroxylation

Interpretation:

  • Superiority: The spiro[4.5]decane scaffold demonstrates a ~2-fold improvement in half-life compared to simple piperidines.

  • Homologs: It is comparable to, or slightly more stable than, the larger spiro[5.5]undecane system, likely due to the tighter steric profile of the 5-membered ring which reduces lipophilicity (

    
    ) and enzyme access.
    
  • Source Validation: In TRPM8 antagonist studies, the spiro[4.5]decan-8-yl analog (Compound 14) showed sufficient stability (

    
     min) to support in vivo behavioral assays, whereas earlier acyclic analogs required extensive optimization.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this scaffold in your own pipeline, follow this standardized protocol. This workflow ensures data comparability with literature values.

Materials
  • Test Compound:

    
    -methylspiro[4.5]decan-8-amine (10 mM DMSO stock).
    
  • Microsomes: Pooled Human/Mouse Liver Microsomes (HLM/MLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflowStartPreparationPre-warm Microsomes (0.5 mg/mL)in Phosphate Buffer (pH 7.4)DosingInitiationAdd Test Compound (1 µM)+ NADPH CofactorStart->DosingIncubationIncubation37°C Water BathSampling at 0, 15, 30, 60 minDosing->IncubationQuenchTerminationTransfer to ACN + ISCentrifuge (4000g, 10 min)Incubation->QuenchAnalysisQuantificationLC-MS/MS Analysis(Parent Depletion)Quench->Analysis

Figure 2: Step-by-step microsomal stability workflow.

Calculation of Intrinsic Clearance ( )

Calculate the elimination rate constant (

Where:

  • 
     = Volume of incubation (
    
    
    )
  • 
     = mg of microsomal protein in incubation.
    

Synthesis & Availability

For researchers looking to synthesize or procure this scaffold:

  • Commercial Availability:

    
    -methylspiro[4.5]decan-8-amine hydrochloride is commercially available (e.g., CAS 2097967-05-8).[1]
    
  • Synthetic Route: Typically synthesized via the reductive amination of spiro[4.5]decan-8-one with methylamine, or by

    
    -methylation of the primary amine spiro[4.5]decan-8-amine. The spiro-ketone precursor is accessible via Robinson annulation or alkylation of cyclohexanone derivatives.
    

Conclusion

The


-methylspiro[4.5]decan-8-amine


References
  • Journigan, V. B., et al. (2020).[2] Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels (TRPM8). ACS Chemical Neuroscience. Link

  • Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery. Link

  • Alberati, D., et al. (2006). Discovery of 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of highly selective GlyT1 inhibitors with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2025). 8-Methylspiro[4.5]decane and related amine derivatives. National Center for Biotechnology Information. Link

infrared spectroscopy peaks for N-methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Infrared Spectroscopy of N-Methylspiro[4.5]decan-8-amine

Executive Summary

N-methylspiro[4.5]decan-8-amine is a specialized spirocyclic secondary amine often utilized as a scaffold in medicinal chemistry (e.g., for GPCR ligands or opioid receptor modulators). Its structural rigidity, conferred by the spiro[4.5]decane core, distinguishes it from flexible aliphatic amines.

This guide provides a technical comparison of the infrared (IR) spectral signature of N-methylspiro[4.5]decan-8-amine against its primary synthetic precursors and structural analogs. By defining the specific vibrational modes of the secondary amine (N-Me) versus the primary amine and ketone intermediates, this document serves as a self-validating protocol for structural confirmation and purity assessment.

Spectral Architecture & Peak Assignment

The IR spectrum of N-methylspiro[4.5]decan-8-amine is defined by three critical regions: the high-frequency N-H/C-H stretching zone, the N-methyl specific vibrations, and the spirocyclic fingerprint region.

Table 1: Diagnostic IR Peaks (Predicted & Analog-Validated)
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Secondary Amine N-H Stretch (

)
3310 – 3350 Weak/BroadSingle band. Distinguishes from primary amine (doublet).
Alkane (Spiro Core) C-H Stretch (

)
2850 – 2960StrongComplex overlap of

(ring) and

vibrations.
N-Methyl Group C-H Stretch (

)
2780 – 2820 Medium"Bohlmann band" region; lower frequency than bulk C-H.
Methylene (Ring) C-H Scissoring (

)
1445 – 1465MediumCharacteristic of cyclohexane/cyclopentane rings.
C-N Bond C-N Stretch (

)
1120 – 1180MediumAliphatic C-N stretch; often overlaps with skeletal modes.
Spiro Skeleton Ring Breathing/Def.900 – 1000Weak/MedUnique to the spiro[4.5]decane fusion geometry.
N-H Wag N-H Out-of-Plane700 – 750BroadBroad "wagging" absorption; confirms amine presence.

Expert Insight: The presence of the N-methyl group introduces a specific C-H stretching vibration often visible as a shoulder or distinct peak around 2780–2820


 , distinct from the main alkyl C-H absorptions.[1] This is a critical QC check for methylation completeness.

Comparative Analysis: Product vs. Alternatives

In a synthesis or QC context, the "alternatives" are the precursors or side-products. The IR spectrum serves as a binary gate to confirm reaction progress.

Comparison A: Vs. The Precursor (Spiro[4.5]decan-8-one)
  • The Product (Amine): Shows N-H stretch (~3330

    
    ) and N-Me bands.
    
  • The Alternative (Ketone): Dominated by a strong Carbonyl (C=O) stretch at ~1715

    
     .
    
  • QC Check: A pure sample of N-methylspiro[4.5]decan-8-amine must show zero absorbance at 1715

    
    . Any peak here indicates unreacted starting material.
    
Comparison B: Vs. The Primary Amine (Spiro[4.5]decan-8-amine)
  • The Product (Secondary Amine): Displays a single N-H stretching band (~3330

    
    ).
    
  • The Alternative (Primary Amine): Displays a doublet (two bands) at ~3300 and ~3370

    
     (Asymmetric vs. Symmetric stretch).
    
  • QC Check: The collapse of the doublet into a singlet confirms successful N-methylation.

Visual Logic: Synthesis & Spectral Evolution

The following diagram illustrates the spectral checkpoints during the synthesis pathway.

Spectral_Evolution Ketone Precursor: Spiro[4.5]decan-8-one (Strong C=O @ 1715 cm⁻¹) Primary Intermediate: Primary Amine (N-H Doublet @ 3300/3370 cm⁻¹) Ketone->Primary Reductive Amination (Loss of C=O) Product Target: N-methylspiro[4.5]decan-8-amine (N-H Singlet @ 3330 cm⁻¹ + N-Me @ 2800 cm⁻¹) Primary->Product N-Methylation (Doublet → Singlet)

Figure 1: Spectral evolution pathway. The disappearance of the C=O peak and the transition of the N-H region from doublet to singlet are the primary pass/fail criteria.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data, follow this self-validating protocol. This method is optimized for liquid amines or low-melting solids, which are common for this class of compounds.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of ambient air to subtract

    
     and 
    
    
    
    vapor.
  • Sample Application:

    • If Liquid: Apply 10-20

      
       of neat N-methylspiro[4.5]decan-8-amine directly to the crystal center.
      
    • If Solid/Salt: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 32 or 64 scans.
  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If sloping, re-clean crystal).

    • Check 2: Is the

      
       doublet at 2350 
      
      
      
      subtracted? (If not, re-run background).
    • Check 3: Verify the absence of the 1715

      
       ketone peak.
      
  • Post-Processing: Apply baseline correction if necessary. Do not smooth data excessively, as this may obscure the N-Me shoulder at 2800

    
    .
    

References

  • NIST Chemistry WebBook. Spiro[4.5]decane IR Spectrum & Properties. National Institute of Standards and Technology. Link

  • PubChem. Spiro[4.5]decan-8-amine Compound Summary. National Center for Biotechnology Information. Link

  • LibreTexts Chemistry. Spectroscopy of Amines: IR Absorptions.Link

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.Link

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of Substituted Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a drug candidate is not merely a matter of academic interest; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Substituted spiro amines, a class of compounds characterized by their rigid, three-dimensional architecture, are increasingly prevalent in modern medicinal chemistry. Their unique topology often imparts high affinity and selectivity for biological targets. However, this same structural complexity necessitates a rigorous and multi-faceted approach to validating chiral purity.

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear expectations for the development of stereoisomeric drugs.[1][2][3][4][5][6][7] These guidelines mandate the characterization of a drug's stereoisomeric composition and require the use of validated, stereo-specific analytical methods to ensure quality and purity throughout the development lifecycle.[1][2][4][8] This guide provides an in-depth comparison of the primary analytical techniques for assessing the chiral purity of substituted spiro amines, blending theoretical principles with practical, field-proven protocols.

Strategic Method Selection: A Workflow for Chiral Analysis

The choice of an analytical method is dictated by the specific question being asked. Are you determining the ratio of enantiomers (enantiomeric excess, or %ee) in a newly synthesized batch? Or are you seeking to unambiguously assign the absolute configuration (R/S) of a novel compound? The following workflow provides a logical decision-making framework.

G cluster_quant Quantitative Methods cluster_config Definitive Methods start_node Analytical Goal decision_node decision_node start_node->decision_node What is the primary objective? quant_path High-Throughput & Routine Analysis decision_node->quant_path Quantitative Analysis (%ee determination) config_path Unambiguous Assignment decision_node->config_path Structural Elucidation (Absolute Configuration) method_node method_node definitive_node definitive_node hplc_sfc Chiral HPLC / SFC quant_path->hplc_sfc Primary Choice nmr NMR with Chiral Agents (CSA or CDA) quant_path->nmr Orthogonal Method xray Single-Crystal X-Ray Crystallography config_path->xray Requires Crystalline Material vcd Vibrational Circular Dichroism (VCD) config_path->vcd For Non-Crystalline Samples

Caption: Workflow for selecting an analytical method for chiral spiro amines.

Chromatographic Techniques: The Workhorse for %ee Determination

For routine, quantitative analysis of enantiomeric excess, chiral chromatography is the undisputed gold standard. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and well-established technique with a wide variety of commercially available CSPs.[10][11] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective for a broad range of compounds, including amines.[9][12][13] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of hydrogen bonding, π-π stacking, and steric interactions.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, often considered a "greener" and more efficient technique.[10] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster analyses and higher resolution.[14] For polar molecules like spiro amines, SFC often provides superior peak shapes and separation efficiency compared to normal-phase HPLC.[14][15]

Performance Comparison: HPLC vs. SFC
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers with a CSP in a liquid mobile phase.[10][11]Differential partitioning of enantiomers with a CSP in a supercritical fluid mobile phase.[10]
Advantages Highly versatile with a vast library of established methods and columns; robust and widely available instrumentation.[11][12]Faster analysis times (3-5x); lower organic solvent consumption; higher efficiency and resolution; excellent for preparative scale.[10][14]
Limitations Longer analysis times; higher consumption of potentially hazardous organic solvents; potential for peak broadening.[10]Requires specialized instrumentation; method development can be less intuitive for beginners; not suitable for highly polar, non-soluble compounds.[10]
Typical Solvents Hexane/Isopropanol, Hexane/Ethanol.[10][13]Supercritical CO₂ with co-solvents like Methanol, Ethanol.[15]
Typical Resolution (Rs) > 2.0 for baseline separation.[11]Often > 2.5, frequently achieving higher values than HPLC.
Limit of Quantitation (LOQ) Typically 0.05 - 0.1% for the minor enantiomer.[8][11]Comparable or slightly better than HPLC, often reaching <0.05%.
Experimental Protocol: Chiral HPLC/SFC Method Development for a Novel Spiro Amine

This protocol outlines a systematic approach to developing a robust chiral separation method.

  • Column Screening (The Causality of Choice):

    • Rationale: The interaction between a chiral molecule and a CSP is highly specific. There is no universal column. A screening approach is the most efficient way to identify a suitable stationary phase.

    • Procedure:

      • Select a diverse set of 4-6 chiral columns. For spiro amines, a good starting point includes polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID) and potentially a crown ether-based column for primary amines.[9][14][16]

      • Prepare a 1 mg/mL solution of the racemic spiro amine in a suitable solvent (e.g., mobile phase).

      • Screen each column using a generic gradient or isocratic conditions. For SFC, a typical screen might use 5-40% Methanol (with a basic additive like diethylamine for amines) in CO₂. For HPLC, use a Hexane/Isopropanol mixture.

      • Identify the "hit" columns that show any degree of separation.

  • Method Optimization:

    • Rationale: Once a promising CSP is identified, the mobile phase composition must be optimized to achieve baseline resolution (Rs > 2.0) in the shortest possible time.

    • Procedure:

      • Solvent Selection: Systematically vary the alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol) and its percentage. Different alcohols alter the hydrogen bonding characteristics of the mobile phase, directly impacting retention and selectivity.

      • Additive Tuning: For basic amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial. It acts as a competing base, binding to acidic sites on the silica support and preventing peak tailing, thereby improving peak shape and resolution. Conversely, acidic additives can be beneficial in some cases.[17]

      • Parameter Adjustment: Optimize flow rate, column temperature, and back pressure (for SFC) to fine-tune the separation, balancing resolution with analysis time.

  • Method Validation:

    • Rationale: A validated method ensures that it is suitable for its intended purpose, providing reliable and reproducible results. This is a core requirement of regulatory bodies.[1][8][11]

    • Procedure: Validate the optimized method according to ICH Q2(R2) guidelines, assessing parameters such as:

      • Specificity: Ensure no interference from impurities or degradants.

      • Linearity: Demonstrate a linear relationship between concentration and peak area for the minor enantiomer.

      • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified (typically aiming for ≤0.1%).[8]

      • Accuracy & Precision: Confirm the closeness of measured values to the true values and the degree of scatter between a series of measurements.

      • Robustness: Intentionally vary method parameters (e.g., temperature, flow rate, mobile phase composition) to assess the method's reliability during normal use.

NMR Spectroscopy: An Orthogonal Tool for Purity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative to chromatography for determining enantiomeric purity.[18] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR signals.[19][20]

G cluster_reactants Reactants cluster_products Diastereomeric Products reagent_node reagent_node analyte_node analyte_node product_node product_node analysis_node analysis_node result_node result_node R_Amine Spiro Amine (R) Derivatization Derivatization (Covalent Bond Formation) R_Amine->Derivatization S_Amine Spiro Amine (S) S_Amine->Derivatization Mosher (R)-Mosher's Acid Chloride (CDA) Mosher->Derivatization Diastereomer_R Amide (R,R) Derivatization->Diastereomer_R Diastereomer_S Amide (S,R) Derivatization->Diastereomer_S NMR ¹H or ¹⁹F NMR Spectroscopy Diastereomer_R->NMR Diastereomer_S->NMR Result Two Distinct Signals (e.g., δ₁ and δ₂) Ratio by Integration = %ee NMR->Result

Caption: Workflow for %ee determination via NMR using a Chiral Derivatizing Agent (CDA).
Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs)
  • Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid chloride, react covalently with the amine to form a stable pair of diastereomers.[21][22][23] This method is robust and often results in large, clear separation of signals in the ¹H or ¹⁹F NMR spectrum.[24] The downside is that it requires a chemical reaction, potential purification, and ensures no kinetic resolution (unequal reaction rates) occurs.

  • Chiral Solvating Agents (CSAs): These agents, like BINOL derivatives, form non-covalent, transient diastereomeric complexes with the analyte directly in the NMR tube.[19][25][26][27] This approach is rapid and simple, as no reaction or workup is needed.[26][27] However, the chemical shift differences (Δδ) can be small and sensitive to solvent, temperature, and concentration.

Experimental Protocol: Mosher's Amide Analysis for a Chiral Spiro Amine

This protocol is a classic and reliable method for determining the %ee of a chiral amine and can also be used to infer its absolute configuration.[22][28]

  • Rationale: By reacting the amine with both enantiomers of Mosher's acid chloride in separate experiments, two different diastereomers are formed. Comparing the ¹H or ¹⁹F NMR spectra of these products allows for the assignment of absolute configuration based on the predictable anisotropic effects of the phenyl group in the Mosher's reagent.[22][24]

  • Materials:

    • Chiral spiro amine (~5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Anhydrous pyridine or triethylamine (non-nucleophilic base)

    • Two clean, dry NMR tubes

  • Procedure:

    • Preparation of (R)-Mosher's Amide: In an NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃. Add one equivalent of anhydrous pyridine. Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride. Cap the tube and mix gently. Allow the reaction to proceed for 1-2 hours at room temperature.

    • Preparation of (S)-Mosher's Amide: In a separate NMR tube, repeat the exact procedure from step 1, but use (S)-Mosher's acid chloride.

    • NMR Analysis:

      • Acquire ¹H and/or ¹⁹F NMR spectra for both samples. The ¹⁹F NMR is often simpler, as it typically shows only one clean signal (a singlet or simple multiplet) for the -CF₃ group of each diastereomer.

      • To determine %ee, take the spectrum of the amide formed from your enantiomerically enriched amine and a single enantiomer of Mosher's acid (e.g., the (R)-acid).

      • Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals. The enantiomeric excess is calculated as: %ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Definitive Methods: Unambiguous Assignment of Absolute Configuration

While chromatography and NMR are excellent for determining enantiomeric ratios, they do not, without a known reference standard, reveal the absolute configuration. For this, more specialized techniques are required.

  • Single-Crystal X-Ray Crystallography: This is the "gold standard" for determining absolute stereochemistry.[29][30] If a suitable single crystal of the spiro amine (or a salt/derivative) can be grown, X-ray diffraction can map the three-dimensional arrangement of its atoms, providing an unambiguous and definitive structural proof.[30][31] The primary limitation is the requirement for a high-quality crystal, which is not always achievable.[29][32]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[32][33] The experimental VCD spectrum is then compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[32][33] VCD's key advantage is that it can be performed on samples in solution, bypassing the need for crystallization.[32][34]

Conclusion

Validating the chiral purity of substituted spiro amines is a critical, multi-step process that underpins the development of safe and effective pharmaceuticals. A robust analytical strategy does not rely on a single technique but rather employs a combination of methods, each chosen for its specific strengths.

  • For routine process control and quality assurance , validated chiral HPLC or SFC methods provide the speed, precision, and quantitative accuracy required to determine enantiomeric excess.

  • For orthogonal verification or when chromatographic methods are challenging , NMR spectroscopy with chiral auxiliaries offers a reliable alternative.

  • For the foundational task of assigning absolute configuration , X-ray crystallography and VCD provide the definitive, unambiguous answers necessary for regulatory filings and establishing reference standards.

By understanding the causality behind each technique and implementing them within a logical workflow, researchers can ensure the stereochemical integrity of their molecules, satisfying both scientific rigor and global regulatory standards.

References

  • Current time information in Le Flore County, US. (n.d.). Google Search.
  • A Comparative Guide to Analytical Techniques for Chiral Purity with a Focus on sSPhos-Enabled Asymmetric Synthesis. (2025). Benchchem.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. (2025). Benchchem.
  • Singh, V. K., et al. (2016). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy. The Journal of Organic Chemistry, ACS Publications.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. RSC Advances.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. (2025). Benchchem.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Parker, D., & Taylor, R. J. (n.d.). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Scilit.
  • Mosher's acid. (n.d.). In Wikipedia.
  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, ACS Publications.
  • Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). Chiralpedia.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI.
  • Development of New Stereoisomeric Drugs. (1992, May 1). FDA.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PMC.
  • Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. (2005, December 23). PubMed.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 20). NIH.
  • Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. (2024, March 15). MDPI.
  • Mosher's acid. (n.d.). chemeurope.com.
  • Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. (2025, May 14). Chiralpedia.
  • Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. (n.d.). ResearchGate.
  • Chiral drugs: the FDA perspective on manufacturing and control. (n.d.). PubMed.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry.
  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. (2026, January 2). ResearchGate.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex.
  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.
  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. (2020, May 20). GIT Laboratory Journal.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). PMC.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024, February 12). ACS Publications.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Unipd.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe.
  • Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today.
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • Single-enantiomer Drug Substances. (n.d.). Journal of Health Science.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. (2025). Benchchem.
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025, November 17). PMC.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006, January 6). PubMed.
  • Stereochemistry of natural products from vibrational circular dichroism. (n.d.). RSC Publishing.
  • Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. (2017, May 15). PubMed.
  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. (2023, January 20). MDPI.
  • Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. (2017, January 15). University of Birmingham.
  • Absolute Stereochemistry: The merits of ven and XRD. (n.d.). ePrints Soton.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). The University of Bath's research portal.
  • NMR determination of enantiomeric excess. (2025, August 7). ResearchGate.
  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008, August 19). IUPAC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Chemical and Physical Properties

PropertyValue (Inferred)Source
CAS Number 3643-26-3 (for N-methyl derivative)N/A
Molecular Formula C₁₁H₂₁NN/A
Molecular Weight 167.30 g/mol N/A
Appearance Likely a liquid or low-melting solidInferred from related compounds
Boiling Point Not availableN/A
Solubility Likely sparingly soluble in water; soluble in organic solventsInferred from amine character
pKa Estimated to be in the range of 9-11 (basic)Inferred from amine functional group

Hazard Identification and Risk Assessment

N-methylspiro[4.5]decan-8-amine is a heterocyclic amine that presents significant health and environmental hazards. A product containing this compound is classified with the following hazard statements:

  • H361: Suspected of damaging fertility or the unborn child. [1]

  • H410: Very toxic to aquatic life with long lasting effects. [1]

Based on the parent compound, spiro[4.5]decan-8-amine, the following hazards are also likely applicable[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its toxicity, N-methylspiro[4.5]decan-8-amine waste must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its toxicity characteristic.[3][4]

Personal Protective Equipment (PPE)

Before handling N-methylspiro[4.5]decan-8-amine or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dealing with a large spill, a respirator with an appropriate organic vapor cartridge may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Workflow for Spill Management

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain neutralize Neutralize (if applicable) contain->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A stepwise workflow for the safe management of an N-methylspiro[4.5]decan-8-amine spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: Determine the extent of the spill and whether it is safe to clean up internally or if you need to contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before attempting any cleanup, put on the appropriate PPE as outlined in Section 3.

  • Containment: Prevent the spill from spreading. Use absorbent dikes or socks to encircle the spill.[5][6]

  • Neutralization (for small spills): For small spills of this aliphatic amine, you can cautiously neutralize it with a weak acid, such as a sodium bisulfite solution.[7]

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][7]

  • Collection: Carefully scoop the absorbed material into a designated, leak-proof, and chemically compatible container.[5]

  • Decontamination: Clean the spill area with a detergent and water solution. For a highly toxic substance like this, it is advisable to collect the decontamination residue for disposal as hazardous waste.[5]

  • Labeling and Disposal: Tightly seal and label the container with "Hazardous Waste," the chemical name, and the associated hazards. Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.

Disposal Procedures for N-methylspiro[4.5]decan-8-amine Waste

Proper disposal is a legal requirement and an ethical responsibility to protect human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Disposal Decision Tree

start Generation of N-methylspiro[4.5]decan-8-amine Waste classify Classify as RCRA Hazardous Waste (Toxicity) start->classify segregate Segregate from Incompatible Waste classify->segregate container Select Appropriate Waste Container segregate->container label Label Container Correctly container->label storage Store in Satellite Accumulation Area (SAA) label->storage pickup Arrange for EHS/Contractor Pickup storage->pickup end Final Disposal at a Licensed Facility pickup->end

Caption: Decision-making process for the compliant disposal of N-methylspiro[4.5]decan-8-amine waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing N-methylspiro[4.5]decan-8-amine, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous waste.

    • Segregate this waste from other waste streams, particularly strong oxidizing agents, acids, and bases, to prevent potentially hazardous reactions.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original product container, if in good condition, can be used.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "N-methylspiro[4.5]decan-8-amine," and a clear indication of the hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").[8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3]

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of any potential leaks.

  • Final Disposal:

    • Once the waste container is full or you have reached your institution's time limit for storage in an SAA, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.

    • The final disposal method will likely be high-temperature incineration at a permitted facility to ensure the complete destruction of the compound.[9]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

  • Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • (n.d.). Guide for Chemical Spill Response.
  • ChemScene. (n.d.). Spiro[4.5]decan-8-amine.
  • Fisher Scientific. (2010, August 19). Safety Data Sheet.
  • (n.d.). Laboratory Waste Management Guidelines. Retrieved from University of Texas at Austin Environmental Health and Safety website.
  • (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from University of North Carolina at Charlotte Environmental Health and Safety website.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from Office of the Secretary of Defense website.
  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Georgia Tech Environmental Health & Safety website.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • PubChem. (n.d.). N-methyl-1,4-dioxaspiro[4.5]decan-8-amine.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, December 16). Fact Sheet on How to Get Started Managing Hazardous Waste Laboratory Waste Under the Alternative Set of Generator Regulations.
  • PubChem. (n.d.). Spiro[4.5]decan-8-amine.
  • PubChem. (n.d.). 8-Methylspiro[4.5]decane.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • ChemScene. (n.d.). Spiro[4.5]decan-8-amine.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • BLDpharm. (n.d.). 886615-92-5|8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-methylspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: A Structural Analogy Approach

N-methylspiro[4.5]decan-8-amine's structure contains a spiro[4.5]decane moiety and a secondary aliphatic amine. Analysis of similar structures allows us to anticipate its potential hazards:

  • Spiro[4.5]decane derivatives: Compounds with this backbone are known to cause skin, eye, and respiratory irritation.[1][2][3]

  • Aliphatic amines: This class of compounds can be corrosive and flammable, posing a significant risk of severe burns to the skin, eyes, and respiratory tract upon contact.[4] They can also be harmful if inhaled or ingested.[2][4]

Given these potential hazards, a comprehensive PPE plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is essential for any interaction with N-methylspiro[4.5]decan-8-amine in a laboratory setting. The following table outlines the minimum required PPE and specific recommendations based on the anticipated hazards.

Body PartPersonal Protective EquipmentRecommended SpecificationsRationale
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-compliant, chemical splash goggles with indirect ventilation. A full-face shield should be worn over the goggles.[5][6]Protects against splashes and vapors that can cause severe eye irritation or burns.[1][2][4]
Hands Chemical-Resistant GlovesPermeation-resistant gloves such as nitrile, neoprene, or PVC.[4] Double-gloving is recommended.Prevents skin contact, which can lead to irritation or corrosive burns.[1][2][4]
Body Laboratory Coat and ApronFlame-resistant lab coat worn over personal clothing. A chemically resistant apron should be worn over the lab coat.Provides a barrier against spills and splashes, protecting the skin from potential contact.[4][7]
Feet Closed-Toe ShoesSubstantial, non-permeable, closed-toe shoes.Protects feet from spills.

Task-Specific PPE Escalation

Different laboratory procedures involving N-methylspiro[4.5]decan-8-amine will carry varying levels of risk. The following workflow outlines the decision-making process for escalating PPE based on the nature of the task.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling N-methylspiro[4.5]decan-8-amine AssessVolume Assess Volume and Concentration Start->AssessVolume AssessAerosol Potential for Aerosol or Vapor Generation? AssessVolume->AssessAerosol LowRisk Low Risk: - Small quantities (<1g) - Dilute solutions - No heating or agitation Action: - Standard PPE (Table 1) AssessAerosol->LowRisk No ModerateRisk Moderate Risk: - Larger quantities (>1g) - Concentrated solutions - Heating or agitation Action: - Standard PPE + Respiratory Protection (N95 or higher) AssessAerosol->ModerateRisk Yes HighRisk High Risk: - Large scale operations - High potential for splashes or vapor release Action: - Full-body chemical resistant suit - SCBA or supplied-air respirator ModerateRisk->HighRisk Large Scale / High Energy

Figure 1: Decision workflow for selecting appropriate PPE when handling N-methylspiro[4.5]decan-8-amine.

Detailed Protocols for Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step procedures to minimize the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves: Don a pair of nitrile gloves.

  • Laboratory Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Chemical Apron: If required, wear a chemically resistant apron over the lab coat.

  • Second Pair of Gloves: Don a second pair of chemical-resistant gloves over the first pair. The cuff of the outer glove should go over the sleeve of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Respiratory Protection: If the risk assessment indicates a need for respiratory protection, don the appropriate respirator and perform a seal check.

Doffing (Taking Off) PPE

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Chemical Apron: Untie and remove the apron, folding the contaminated side inward.

  • Laboratory Coat: Unbutton and remove the lab coat, turning it inside out as you remove it.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling N-methylspiro[4.5]decan-8-amine must be considered hazardous waste.

  • Solid Waste: Used gloves, aprons, and any other contaminated disposable items should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing N-methylspiro[4.5]decan-8-amine must be disposed of in accordance with local and institutional hazardous waste guidelines. Do not pour down the drain.[8]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

By adhering to these rigorous PPE protocols, researchers can confidently and safely work with N-methylspiro[4.5]decan-8-amine, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

  • MATERIAL SAFETY DATA SHEET - ADDOC
  • Chemical Safety Data Sheet MSDS / SDS - SPIRO[4.5]DECANE-7,9-DIONE. ChemicalBook.
  • Spiro(4.5)decan-8-ol | C10H18O | CID 56962207. PubChem.
  • Spiro[4.5]decan-8-amine | C10H19N | CID 21483273. PubChem.
  • Safety Data Sheet - 6-oxa-9-azaspiro[4.5]decane hydrochloride. Aaronchem.
  • Safety D
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • 8-Methylspiro[4.5]decane | C11H20 | CID 21137319. PubChem.
  • SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl]propan-1-amine. EPA.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 6-(propylamino)spiro[4.5]decan-8-ol. Sigma-Aldrich.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。